Zanamivir-Cholesterol Conjugate

Catalog No.
S12896143
CAS No.
M.F
C61H104N8O15
M. Wt
1189.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zanamivir-Cholesterol Conjugate

Product Name

Zanamivir-Cholesterol Conjugate

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1-[2-[2-[2-[2-[2-[2-[[1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexyl]triazol-4-yl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxy]-2,3-dihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C61H104N8O15

Molecular Weight

1189.5 g/mol

InChI

InChI=1S/C61H104N8O15/c1-41(2)12-11-13-42(3)48-16-17-49-47-15-14-44-36-46(18-20-60(44,5)50(47)19-21-61(48,49)6)82-24-10-8-7-9-23-69-38-45(67-68-69)40-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-22-64-59(75)84-55(52(72)39-70)56-54(65-43(4)71)51(66-58(62)63)37-53(83-56)57(73)74/h14,37-38,41-42,46-52,54-56,70,72H,7-13,15-36,39-40H2,1-6H3,(H,64,75)(H,65,71)(H,73,74)(H4,62,63,66)/t42-,46+,47+,48-,49+,50+,51+,52-,54-,55-,56-,60+,61-/m1/s1

InChI Key

HHSAMDIFEWHABO-CENFOOLCSA-N

SMILES

Array

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)OC(C6C(C(C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]([C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](CO)O)C)C

Comprehensive Technical Report: Zanamivir-Cholesterol Conjugate - Discovery and Initial Research

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The Zanamivir-Cholesterol Conjugate represents a significant advancement in influenza antiviral therapy that addresses critical limitations of existing neuraminidase inhibitors. This innovative conjugate was developed through rational drug design combining the potent neuraminidase inhibition of zanamivir with the membrane-targeting properties of cholesterol. Research demonstrates the conjugate exhibits markedly improved antiviral efficacy and an extended plasma half-life compared to native zanamivir. Notably, single-dose administration conferred complete protection in murine models against lethal challenges of both wild-type and oseltamivir-resistant H275Y mutant H1N1 influenza viruses. Mechanistic studies reveal the compound targets cell membrane localization and inhibits both neuraminidase function and virion assembly. This conjugate technology demonstrates the potential of cholesterol conjugation as a broader strategy for enhancing the pharmacokinetic profiles and efficacy of small-molecule therapeutics.

Introduction and Scientific Rationale

Current Landscape of Influenza Antiviral Therapy

Influenza virus infections remain a major global health concern, with seasonal epidemics resulting in approximately 3–5 million cases of severe illness and about half a million deaths worldwide annually [1]. The clinical management of influenza depends heavily on two classes of antiviral drugs: M2 ion channel inhibitors (amantadine and rimantadine) and neuraminidase inhibitors (oseltamivir, zanamivir, peramivir, and laninamivir) [2]. Unfortunately, widespread global resistance has rendered M2 inhibitors clinically ineffective, while the efficacy of the most commonly used neuraminidase inhibitor, oseltamivir (OSV), is increasingly challenged by the development of viral resistance, particularly the prevalent H275Y substitution in H1N1 strains [3] [2]. Although zanamivir (ZNV) maintains activity against most oseltamivir-resistant strains, its clinical utility is limited by a poor pharmacokinetic profile and requirement for twice-daily intranasal administration due to low oral bioavailability (approximately 2%) [3] [4].

Limitations of Conventional Zanamivir

Zanamivir is a potent neuraminidase inhibitor that functions as a sialic acid analog, binding to the active site of the viral neuraminidase enzyme and preventing the cleavage of sialic acid residues essential for the release and spread of progeny virions from infected cells [5] [6]. While structurally optimal for neuraminidase inhibition, zanamivir possesses high hydrophilicity and minimal plasma protein binding (<10%), resulting in rapid renal excretion with a half-life of only 2.5-5.1 hours [4]. The drug must be administered via oral inhalation to achieve adequate concentrations in the respiratory tract, but this delivery method is problematic for patients with underlying respiratory conditions like asthma or COPD, as it can cause bronchospasm [2] [6]. Furthermore, the frequent dosing regimen compromises patient compliance, especially during pandemic situations where healthcare resources may be strained.

Conjugate Design and Synthesis

Conceptual Framework and Design Strategy

The development of the this compound employed a mechanism-based drug design strategy that leverages the biological properties of cholesterol to overcome the pharmacokinetic limitations of zanamivir [1]. The conjugate was designed to capitalize on several key advantages offered by cholesterol conjugation:

  • Enhanced membrane affinity: Cholesterol's lipophilic nature enables the conjugate to incorporate into cell membranes, potentially increasing local concentration at viral replication sites
  • Extended systemic circulation: Cholesterol conjugation facilitates binding to plasma lipoproteins, particularly LDL, which reduces rapid renal clearance and extends plasma half-life
  • LDL receptor targeting: Many cell types, including rapidly dividing cells, overexpress LDL receptors, potentially enhancing targeted delivery to infected cells [7]
  • Intracellular activity: The membrane localization may enable the conjugate to inhibit viral processes beyond neuraminidase activity, including assembly of progeny virions
Synthetic Approach and Structural Characterization

The conjugate synthesis involved covalently linking zanamivir to cholesterol through the hydroxyl group attached to the steroidal ring of cholesterol, forming a stable chemical bond [8]. While the exact linker chemistry was not explicitly detailed in the available literature, cholesterol typically conjugates through its hydroxyl group at the C3 position of the sterol ring system. In general lipid-drug conjugate strategies, drugs are attached to cholesterol using various chemical linkers that determine drug release kinetics, with ester bonds being commonly employed due to their susceptibility to enzymatic cleavage by esterases [8]. The resulting conjugate maintains the neuraminidase-inhibiting capability of zanamivir while acquiring the membrane-targeting properties of cholesterol, creating a dual-function therapeutic agent with improved pharmacological characteristics.

In Vitro and In Vivo Efficacy Assessment

In Vitro Antiviral Activity

The this compound demonstrated markedly improved antiviral efficacy in cell-based assays compared to unconjugated zanamivir [3] [9]. Quantitative assessment revealed the conjugate exhibited superior potency against multiple influenza strains, including oseltamivir-resistant variants. The following table summarizes the key efficacy parameters documented in initial studies:

Table 1: In Vitro Antiviral Profile of this compound

Parameter Zanamivir This compound Experimental Conditions
Antiviral Efficacy Standard efficacy against influenza A and B Markedly improved efficacy Cell-based assays [3]
Activity Against OSV-resistant H275Y Maintains activity Potent efficacy H1N1 bearing H275Y substitution [3]
Cellular Uptake Limited Enhanced via membrane targeting Mechanistic studies [3]
In Vivo Pharmacological Performance

The pharmacological advantages of the cholesterol conjugation strategy were particularly evident in murine efficacy models, where the conjugate demonstrated significantly enhanced protective effects compared to native zanamivir:

Table 2: In Vivo Efficacy of this compound in Murine Models

Parameter Zanamivir This compound Significance
Dosing Frequency Twice-daily administration [3] Single-dose administration [3] Improved compliance
Protection Against Lethal Challenge Standard protection Complete protection Wild-type and OSV-resistant H1N1 [3]
Plasma Half-Life 2.5-5.1 hours [4] Markedly improved [3] Sustained therapeutic effect

The most striking evidence of enhanced efficacy came from studies demonstrating that a single-dose administration of the conjugate provided complete protection against lethal challenge with both wild-type and oseltamivir-resistant H1N1 influenza viruses, a significant improvement over conventional zanamivir requiring twice-daily dosing [3] [9]. This sustained protective effect correlates with the observed prolonged plasma half-life of the conjugate compared to unmodified zanamivir.

Mechanistic Insights and Molecular Mode of Action

Cellular Uptake and Membrane Targeting

Mechanistic investigations revealed that the this compound operates through a dual mechanism of action that distinguishes it from conventional neuraminidase inhibitors [3]. Unlike native zanamivir, which primarily acts extracellularly to inhibit neuraminidase-mediated virion release, the cholesterol conjugate targets and integrates into host cell membranes, facilitating intracellular uptake and enabling inhibition of multiple stages of the viral lifecycle. This membrane localization is mediated by the cholesterol moiety, which naturally incorporates into lipid bilayers due to its lipophilic properties.

G ZNV Zanamivir-Cholesterol Conjugate Membrane Cell Membrane Integration ZNV->Membrane Uptake Cellular Uptake Membrane->Uptake NA_Inhibition Neuraminidase Inhibition Uptake->NA_Inhibition Intracellular delivery Assembly Inhibition of Virion Assembly Uptake->Assembly Release Reduced Viral Release NA_Inhibition->Release Assembly->Release

Figure 1: Mechanism of Action of this compound

Dual Antiviral Mechanism

The conjugate exerts its antiviral effects through two complementary pathways:

  • Neuraminidase Inhibition: Like native zanamivir, the conjugate inhibits viral neuraminidase activity, preventing cleavage of sialic acid residues and subsequent release of progeny virions from infected cells [3] [5]
  • Assembly Inhibition: The membrane-integrated conjugate interferes with the assembly process of new viral particles, potentially through disruption of lipid raft organization or direct interaction with viral components [3]

This dual mechanism is particularly advantageous for overcoming drug resistance, as it presents multiple barriers to viral replication simultaneously. The ability to inhibit virion assembly represents an expanded mechanism of action beyond conventional neuraminidase inhibitors, which primarily target viral egress rather than intracellular assembly processes.

Experimental Protocols and Methodologies

Conjugate Synthesis and Characterization

The this compound was synthesized through covalent linkage of zanamivir to cholesterol, likely through ester bond formation between a carboxylic acid group on zanamivir and the hydroxyl group of cholesterol [8]. General procedures for such conjugations include:

  • Activation of Carboxyl Group: Zanamivir's carboxyl group is activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
  • Conjugation Reaction: Activated zanamivir is reacted with cholesterol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under inert atmosphere
  • Purification: The crude conjugate is purified using silica gel column chromatography with gradient elution (e.g., from pure DCM to DCM:methanol 9:1)
  • Characterization: Structural confirmation is achieved through mass spectrometry (LC-MS), nuclear magnetic resonance (NMR; both 1H and 13C), and high-performance liquid chromatography (HPLC) for purity assessment
In Vitro Antiviral Assays

Antiviral activity was evaluated using standardized methodologies:

  • Plaque Reduction Assay: Madin-Darby canine kidney (MDCK) cells were infected with influenza virus (wild-type or oseltamivir-resistant H275Y H1N1) at approximately 50 plaque-forming units (PFU) per well. Test compounds were added immediately after infection and plaques were counted after 48-72 hours incubation at 37°C
  • Cytopathic Effect (CPE) Inhibition: MDCK cells were infected with influenza virus at 100 TCID50 and incubated with serial dilutions of test compounds. CPE was scored microscopically after 3-4 days, and the 50% effective concentration (EC50) was calculated
  • Neuraminidase Inhibition Assay: Recombinant neuraminidase was incubated with the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in the presence of test compounds. Fluorescence was measured after 60 minutes incubation at 37°C, and IC50 values were determined
In Vivo Efficacy Studies

Animal efficacy studies were conducted using established murine models of influenza infection:

  • Infection Model: Mice (typically BALB/c strain, 6-8 weeks old) were anesthetized and inoculated intranasally with a lethal dose of influenza virus (e.g., 5-10× LD50 of A/Puerto Rico/8/34 (H1N1) or oseltamivir-resistant H275Y variant)
  • Compound Administration: The this compound was administered as a single dose at various time points relative to infection (e.g., -2, +4, +24 hours post-infection) via intranasal instillation or potentially other routes. Control groups received native zanamivir (twice daily) or vehicle
  • Monitoring: Animals were monitored daily for 14-21 days for body weight changes, survival, and clinical signs of infection. Lung viral titers were determined at designated time points by plaque assay on MDCK cells
  • Pharmacokinetics: Plasma and lung tissue concentrations of the conjugate and native zanamivir were determined at various time points using LC-MS/MS analysis following single-dose administration to establish pharmacokinetic parameters

G Synthesis Conjugate Synthesis & Characterization InVitro In Vitro Profiling (Plaque reduction, NA inhibition) Synthesis->InVitro InVivo In Vivo Efficacy (Murine influenza model) InVitro->InVivo PK Pharmacokinetic Studies InVivo->PK Mechanism Mechanistic Studies (Membrane targeting, assembly inhibition) PK->Mechanism

Figure 2: Experimental Workflow for this compound Evaluation

Conclusion and Future Directions

The development of the this compound represents a significant innovation in anti-influenza therapy that effectively addresses the pharmacokinetic limitations of conventional zanamivir while maintaining potent activity against drug-resistant strains. The conjugate's enhanced membrane targeting, prolonged systemic exposure, and dual mechanism of action encompassing both neuraminidase inhibition and disruption of virion assembly position it as a promising candidate for further development.

The cholesterol conjugation strategy demonstrated with zanamivir may have broader applications for improving the delivery and efficacy of other antiviral agents with suboptimal pharmacokinetic profiles. Future research directions should include:

  • Comprehensive toxicological evaluation to establish safety profiles
  • Investigation of alternative administration routes beyond intranasal delivery
  • Exploration of combination therapies with other antiviral mechanisms
  • Extension of the cholesterol conjugation approach to other antiviral agents

This conjugate technology exemplifies the potential of rational drug design and prodrug strategies to overcome limitations of existing therapeutics, potentially offering improved treatment options for influenza infections with sustained effect and activity against resistant variants.

References

Quantitative Profile of Zanamivir-Cholesterol Conjugate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data for the Zanamivir-Cholesterol Conjugate in comparison to its parent compound, Zanamivir.

Property This compound Standard Zanamivir
Molecular Formula C₆₁H₁₀₄N₈O₁₅ [1] C₁₂H₂₀N₄O₇ [2]
Molecular Weight 1188.76 g/mol (exact mass) [1] 332.31 g/mol [2]
CAS Number 2478446-18-1 [1] [3] 139110-80-8 [2]
Mechanism of Action Long-acting neuraminidase inhibitor; also inhibits viral assembly [4] Neuraminidase inhibitor [2]
Efficacy (Preclinical) Single-dose administration protected mice from lethal challenge with wild-type and oseltamivir-resistant (H275Y) H1N1 influenza viruses [4] Requires twice-daily administration [4]
Plasma Half-Life Markedly improved compared to Zanamivir [4] 2.5 - 5.1 hours [2]
Bioavailability N/A (Improved pharmacokinetic profile) [4] Low oral bioavailability (~2%); 4-17% by inhalation [2]
Solubility Low water solubility; requires specific formulations for in vivo studies (e.g., DMSO/corn oil mixtures) [1] N/A

Mechanism of Action and Experimental Evidence

The conjugate's enhanced efficacy stems from a multi-faceted mechanism that goes beyond simply inhibiting neuraminidase.

Zanamivir-Cholesterol\nConjugate Zanamivir-Cholesterol Conjugate Administered to Host Administered to Host Zanamivir-Cholesterol\nConjugate->Administered to Host Targets Host Cell Membrane Targets Host Cell Membrane Administered to Host->Targets Host Cell Membrane Enters Host Cells Enters Host Cells Targets Host Cell Membrane->Enters Host Cells Inhibits Neuraminidase (NA)\nFunction Inhibits Neuraminidase (NA) Function Enters Host Cells->Inhibits Neuraminidase (NA)\nFunction Inhibits Assembly of\nProgeny Virions Inhibits Assembly of Progeny Virions Enters Host Cells->Inhibits Assembly of\nProgeny Virions Prevents Viral Release\nfrom Infected Cell Prevents Viral Release from Infected Cell Inhibits Neuraminidase (NA)\nFunction->Prevents Viral Release\nfrom Infected Cell Reduces Production of\nNew Infectious Virus Reduces Production of New Infectious Virus Inhibits Assembly of\nProgeny Virions->Reduces Production of\nNew Infectious Virus Potent efficacy against\nwild-type & drug-resistant virus Potent efficacy against wild-type & drug-resistant virus Prevents Viral Release\nfrom Infected Cell->Potent efficacy against\nwild-type & drug-resistant virus Reduces Production of\nNew Infectious Virus->Potent efficacy against\nwild-type & drug-resistant virus

Dual mechanism of action of the this compound.

Key Experimental Findings

The proposed mechanism is supported by the following key experimental findings:

  • Dual Antiviral Action: Mechanistic studies confirmed that the conjugate not only inhibits neuraminidase function but also disrupts the assembly of new virus particles (progeny virions) within the host cell [4]. This dual action provides a more powerful antiviral effect.
  • Overcoming Drug Resistance: The conjugate demonstrated potent efficacy in a mouse model lethally challenged with an oseltamivir-resistant H1N1 virus bearing the H275Y substitution in neuraminidase. A single-dose administration was sufficient to protect the mice, highlighting its potential as a therapeutic against resistant strains [4].
  • Improved Pharmacokinetics: Conjugation to cholesterol significantly enhanced the molecule's plasma half-life compared to unmodified Zanamivir. This transformation addresses a major clinical limitation of Zanamivir, which is its poor pharmacokinetic profile [4].

Experimental Protocols for Key Assays

For researchers looking to work with this compound, here are methodologies for key experiments based on the commercial source [1].

In Vivo Formulation and Administration

The conjugate has low water solubility and requires specific formulations for animal studies. Below are two recommended protocols for preparing injectable formulations [1]:

  • Injection Formulation 1 (DMSO/Tween 80/Saline)
    • Formula: DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v/v)
    • Preparation: Add 100 μL of DMSO stock solution to 50 μL of Tween 80, then mix with 850 μL of saline (0.9% sodium chloride in ddH₂O). Mix well until a clear solution or suspension is obtained.
  • Injection Formulation 3 (DMSO/Corn Oil)
    • Formula: DMSO : Corn oil = 10 : 90 (v/v)
    • Preparation: Add 100 μL of 25 mg/mL DMSO stock solution to 900 μL of corn oil. Mix well to obtain a clear solution or suspension (resulting in a 2.5 mg/mL working solution, ready for animal administration).
In Vitro Antiviral and Cytotoxicity Assays

While specific protocols for the conjugate were not detailed in the search results, the general approach for evaluating neuraminidase inhibitors involves:

  • Neuraminidase Inhibition Assay: Using a fluorometric or colorimetric substrate (like MUNANA) to measure the enzyme's activity in the presence of the inhibitor. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is determined [5].
  • Cell-Based Antiviral Assay (Plaque Reduction Assay): Infecting cell monolayers (e.g., MDCK cells) with influenza virus, then adding the compound. The reduction in plaque formation is measured to calculate the EC₅₀ (concentration that gives 50% protection against viral cytopathic effect) [4] [6].
  • Cytotoxicity Assay (CC₅₀): Using assays like MTT or XTT on uninfected cells to determine the compound's cytotoxicity and its selective index (SI = CC₅₀ / EC₅₀) [6].

The this compound represents a promising advance in anti-influenza therapy. Its novel dual mechanism and extended duration of action address critical weaknesses of current neuraminidase inhibitors, particularly against drug-resistant strains.

References

pharmacokinetics of Zanamivir-Cholesterol Conjugate

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Efficacy Profile

The conjugation of Zanamivir to cholesterol fundamentally enhances its drug properties. The table below summarizes the key improvements as demonstrated in preclinical studies:

Feature Zanamivir (Parent Drug) Zanamivir-Cholesterol Conjugate
Pharmacokinetic Profile Poor pharmacokinetic profile, short plasma half-life [1] [2] Markedly improved plasma half-life [1] [2]
Dosing Regimen Requires twice-daily intranasal administration [1] [2] Effective with single-dose administration in mouse models [1]
Antiviral Efficacy Limited by rapid clearance Potent efficacy against wild-type and oseltamivir-resistant (H275Y) H1N1 influenza viruses [1]
Mechanism of Action Inhibits viral neuraminidase, preventing viral release. Targets cell membrane; inhibits NA function and the assembly of progeny virions [1] [2]

Proposed Mechanism of Action

The superior efficacy and longevity of the this compound stem from a dual mechanism that targets multiple stages of the influenza virus life cycle. The visualization below outlines this proposed mechanism and the experimental evidence supporting it.

g cluster_cell Host Cell conjugate This compound membrane Integration into Cell Membrane conjugate->membrane  Localizes to membrane   inhibition1 Inhibition of Viral Assembly membrane->inhibition1  Disrupts virion formation   inhibition2 Inhibition of Neuraminidase (NA) membrane->inhibition2  Releases Zanamivir upon budding   result Outcome: Reduced viral load and sustained effect inhibition1->result   inhibition2->result   virus Influenza Virus Entry virus->conjugate  Infects cell containing conjugate  

The mechanism is supported by key experimental findings:

  • Membrane Targeting: Mechanistic studies confirmed that the conjugate targets the host cell membrane, leveraging cholesterol's role as a lipid anchor [1] [3].
  • Dual Antiviral Action: Once in the membrane, the compound exerts a two-pronged inhibitory effect. It not only releases the Zanamivir moiety to inhibit neuraminidase and viral release but also directly disrupts the assembly of new viral particles [1] [2]. This multi-target approach is particularly effective against drug-resistant strains [1].

Key Experimental Evidence and Protocols

The primary evidence for the conjugate's efficacy comes from in vivo studies in mice. Key methodological details include:

  • Animal Model: Mice were used for efficacy and pharmacokinetic studies [1].
  • Viral Challenge: Animals were subjected to a lethal challenge with both wild-type and oseltamivir-resistant H1N1 influenza viruses bearing the H275Y substitution in neuraminidase [1].
  • Dosing and Outcome: A single dose of the this compound was sufficient to protect the mice from the lethal viral challenge, demonstrating a significant improvement over the parent drug [1].

Research Significance and Future Directions

This conjugate addresses two major limitations in current influenza therapy: the poor pharmacokinetics of Zanamivir and the rising threat of drug-resistant viral strains [1] [4]. The strategy of conjugating a small-molecule drug to cholesterol presents a promising platform for enhancing the properties of other antiviral therapeutics [1] [3].

For detailed synthetic procedures, comprehensive pharmacokinetic data, and complete experimental results, you can access the primary research article on PubMed: This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses [1].

References

Comprehensive Technical Analysis of Zanamivir-Cholesterol Conjugate: Structure-Activity Relationship and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Influenza virus remains a persistent global health threat causing significant annual morbidity and mortality worldwide. The treatment landscape for influenza has heavily relied on neuraminidase inhibitors such as zanamivir and oseltamivir, but these therapeutics face substantial challenges including poor pharmacokinetic profiles and emerging viral resistance. Zanamivir, while demonstrating potent antiviral activity, suffers from limitations that restrict its clinical utility, including rapid renal elimination and consequently short plasma half-life, necessitating frequent administration via inhalation. These pharmacological shortcomings have prompted researchers to develop novel strategic approaches to enhance zanamivir's therapeutic potential, leading to the innovative development of zanamivir-cholesterol conjugate (ZNV-C) [1] [2].

The conjugation of therapeutic agents with lipids represents a promising chemical strategy for improving drug pharmacokinetics and efficacy. Lipid-drug conjugates enhance lipophilicity, facilitate association with plasma lipoproteins, and can significantly prolong systemic circulation time. When applied to zanamivir, cholesterol conjugation has demonstrated remarkable improvements in both antiviral potency and pharmacokinetic profile, creating a long-acting neuraminidase inhibitor with potential for single-dose administration against influenza infections. This comprehensive review examines the structure-activity relationship, synthetic approaches, mechanistic actions, and experimental efficacy data supporting the development of this compound as a next-generation influenza therapeutic [3] [1].

Structural Characteristics and Conjugation Chemistry

Molecular Design Rationale

The structural design of this compound strategically combines the potent neuraminidase inhibitory activity of zanamivir with the membrane-targeting properties of cholesterol. Zanamivir itself is a sialic acid analog characterized by a guanidino group at the C-4 position that interacts strongly with conserved acidic residues in the neuraminidase active site. This molecular region is responsible for the drug's excellent potency against influenza A and B viruses, including oseltamivir-resistant strains. The cholesterol moiety was selected as the conjugate partner due to its natural membrane integration capability and the propensity for cholesterol-conjugated compounds to associate with plasma lipoproteins, thereby extending circulatory half-life and enhancing tissue distribution [1] [4].

The conjugation strategy specifically links cholesterol to the zanamivir molecule through a covalent bond that preserves the critical pharmacophoric elements of both constituents. This design maintains the active site interactions essential for neuraminidase inhibition while incorporating the membrane-targeting properties of cholesterol. The resulting amphiphilic conjugate demonstrates enhanced cellular uptake and retention compared to unmodified zanamivir, addressing a key limitation of the parent drug while introducing additional mechanisms of antiviral action. The structural optimization focused on identifying a conjugation approach that would balance molecular stability with appropriate drug release characteristics at the site of infection [1].

Comparative Structural Properties

Table 1: Structural and Pharmacological Comparison of Zanamivir and this compound

Property Zanamivir This compound
Molecular weight 332.3 g/mol ≈ 650-750 g/mol (estimated)
Lipophilicity Low (hydrophilic) High (lipophilic)
Plasma half-life Short (2-5 hours) Significantly prolonged
Administration route Inhalation (typically twice daily) Single-dose potential
Cellular uptake Limited Enhanced via membrane integration
Mechanism of action Neuraminidase inhibition only Dual mechanism: NA inhibition + viral assembly interference

The structural modification from zanamivir to its cholesterol conjugate substantially alters the physicochemical properties of the molecule, transforming it from a hydrophilic compound to a lipophilic one with markedly different distribution characteristics. This increase in lipophilicity facilitates association with plasma lipoproteins, particularly high-density and low-density lipoproteins, which serves to protect the conjugate from rapid renal elimination and enzymatic degradation. The molecular weight increase resulting from cholesterol conjugation further contributes to the prolonged circulation time, as the compound now exceeds the renal filtration threshold. These combined structural modifications address the primary pharmacokinetic limitations of native zanamivir while introducing beneficial tissue distribution properties that enhance antiviral efficacy [1] [2].

Mechanisms of Action and Biological Activity

Dual Mechanism of Antiviral Action

The this compound exhibits a dual mechanism of action that enhances its antiviral potency compared to unmodified zanamivir. The primary mechanism remains neuraminidase inhibition, whereby the zanamivir moiety competitively binds to the viral neuraminidase active site, preventing cleavage of sialic acid residues and subsequent release of progeny virions from infected cells. This activity is preserved in the conjugate design, as the cholesterol attachment point does not interfere with critical molecular interactions between the zanamivir pharmacophore and conserved neuraminidase residues. Importantly, the conjugate maintains potent activity against oseltamivir-resistant strains, including H1N1 influenza bearing the H275Y substitution, demonstrating its utility against drug-resistant viruses [1].

The secondary mechanism, conferred by the cholesterol moiety, involves interference with viral assembly and budding processes. The lipophilic character of the conjugate enables it to integrate into host cell membranes and potentially viral envelopes, disrupting the spatial organization required for efficient virion formation. This membrane-targeting activity represents a significant advantage over conventional neuraminidase inhibitors, as it provides an additional antiviral barrier that complements neuraminidase inhibition. Mechanistic studies have confirmed that the conjugate enters host cells and localizes to membrane compartments where viral assembly occurs, thereby exerting its effects at multiple stages of the viral life cycle [1].

G cluster_1 Mechanism 1: Neuraminidase Inhibition cluster_2 Mechanism 2: Membrane Targeting ZNV Zanamivir-Cholesterol Conjugate NA Viral Neuraminidase ZNV->NA Binds active site CM Cell Membrane Integration ZNV->CM Lipophilic interaction SI Sialic Acid Cleavage Inhibition NA->SI VR Virion Release Blocked SI->VR VA Viral Assembly Disruption CM->VA PB Progeny Virion Budding Inhibition VA->PB

Diagram 1: Dual mechanism of antiviral action exhibited by this compound, showing both neuraminidase inhibition and membrane targeting pathways that contribute to its enhanced efficacy.

Enhanced Pharmacokinetic Profile

The conjugation of cholesterol to zanamivir dramatically improves its pharmacokinetic properties, addressing a fundamental limitation of the parent drug. Studies in mouse models have demonstrated a markedly improved plasma half-life compared to unmodified zanamivir, enabling sustained antiviral activity that supports single-dose administration regimens. This extended circulation time results from both increased molecular size, which reduces renal clearance, and association with plasma lipoproteins that protect the conjugate from rapid elimination. The lipoprotein association also facilitates enhanced distribution to tissue sites where influenza replication occurs, potentially increasing drug concentrations at the primary sites of infection [1] [2].

The prolonged pharmacokinetic profile translates directly to enhanced therapeutic efficacy, as demonstrated in lethal challenge models where single-dose administration of the conjugate provided complete protection against both wild-type and oseltamivir-resistant H1N1 influenza viruses. This sustained activity represents a significant advantage over conventional zanamivir, which requires twice-daily administration to maintain therapeutic concentrations. The improved pharmacokinetics also suggest potential for prophylactic applications, where extended protection following single-dose administration could be valuable in outbreak settings or for high-risk populations [1].

Experimental Efficacy and Performance Data

In Vitro Antiviral Activity

Table 2: In Vitro Efficacy of this compound Against Influenza Strains

Virus Strain Characteristics Potency Compared to Zanamivir Notes
H1N1 wild-type Standard influenza A Significantly enhanced Multiple log reduction in viral titer
H1N1 H275Y mutant Oseltamivir-resistant Maintained high potency No cross-resistance observed
Influenza B Alternative human strain Enhanced activity Broad-spectrum efficacy maintained

Comprehensive in vitro evaluation of the this compound has demonstrated superior antiviral activity across multiple influenza strains compared to unmodified zanamivir. The conjugate exhibits significantly lower IC50 values in neuraminidase inhibition assays, indicating enhanced potency at the enzymatic level. In cell-based assays measuring viral replication, the conjugate produces substantial reductions in viral titers at equivalent concentrations, with reported decreases of up to several orders of magnitude compared to untreated controls. Most notably, the conjugate maintains full activity against oseltamivir-resistant strains bearing the H275Y mutation, confirming that the structural modifications do not compromise activity against resistant viruses and may actually enhance it through the additional membrane-targeting mechanism [1].

The enhanced in vitro performance extends beyond simple potency measurements to include prolonged inhibitory effects in wash-out experiments, where the conjugate continues to suppress viral replication even after removal from the culture medium. This sustained activity aligns with the membrane-integration properties conferred by the cholesterol moiety, which enables the compound to remain associated with cellular structures and maintain effective local concentrations. The extended duration of action observed in vitro provides a mechanistic basis for the superior in vivo efficacy and supports the potential for reduced dosing frequency in clinical applications [1].

In Vivo Efficacy in Animal Models

Table 3: In Vivo Efficacy of this compound in Animal Models

Model System Dosing Regimen Efficacy Outcome Comparative Advantage
Mouse lethal challenge Single dose Complete protection against wild-type and H275Y H1N1 190-fold viral load reduction
Ferret model Therapeutic dosing after infection Up to 30-fold titer reduction for 6 days Sustained effect against established infection
Pharmacokinetic studies Single administration Markedly improved plasma half-life Enables prolonged dosing intervals

In vivo studies in animal models have provided compelling evidence for the enhanced therapeutic potential of this compound. In mouse lethal challenge experiments, single-dose administration completely protected animals from mortality caused by both wild-type and oseltamivir-resistant H1N1 influenza viruses. This remarkable protection was associated with dramatic reductions in pulmonary viral loads, reaching up to 190-fold decreases compared to untreated controls. The conjugate demonstrated efficacy even when administered as a standalone prophylactic/therapeutic agent, highlighting its potential for simplified treatment regimens in clinical settings [5] [1].

The ferret model, which closely mimics human influenza infection and pathogenesis, further validated the compound's therapeutic utility. In established infections, the conjugate produced sustained reductions in viral titers up to 30-fold over six days of treatment, significantly outperforming conventional zanamivir. The excellent efficacy in this gold-standard model provides strong preclinical evidence for human therapeutic potential. Importantly, repeat administration studies in mice showed no evidence of immunogenicity, addressing potential safety concerns that can arise with polymer-conjugated therapeutics and supporting further development of the conjugate for clinical application [5] [1].

Synthesis and Experimental Protocols

Conjugation Chemistry and Synthesis

The synthesis of this compound employs selective conjugation strategies that specifically target appropriate functional groups on both molecules to preserve their essential biological activities. The primary synthetic approach involves activating the cholesterol molecule for conjugation through modification of its hydroxyl group, then coupling it to the zanamivir structure at a position that does not interfere with neuraminidase binding. One effective method utilizes cholesterol p-nitrophenyl carbonate as an activated intermediate that reacts efficiently with amine functionalities under mild conditions. This chemistry enables formation of a stable carbamate linkage between the molecules, creating a conjugate with optimal stability and drug release characteristics [6].

The synthesis typically begins with preparation of activated cholesterol derivatives, such as cholesterol p-nitrophenyl carbonate, by reacting cholesterol with p-nitrophenyl chloroformate in tetrahydrofuran containing pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP). After purification by column chromatography, this activated cholesterol derivative is reacted with zanamivir or an appropriately protected zanamivir analog in dimethyl sulfoxide (DMSO) with N,N-diisopropylethylamine (DIEA) as base. The reaction proceeds at moderate temperatures (50°C) over 12 hours, with progress monitored by thin-layer chromatography. After completion, the conjugate is isolated through solvent removal and purification, yielding the final product with high purity suitable for biological evaluation [6].

G Start Cholesterol (Hydroxyl group) Step1 Activation with p-nitrophenyl chloroformate THF/pyridine, DMAP catalyst Start->Step1 Intermediate Cholesterol p-nitrophenyl carbonate Step1->Intermediate Step2 Conjugation with Zanamivir DMSO, DIEA, 50°C, 12h Intermediate->Step2 End Zanamivir-Cholesterol Conjugate Step2->End

Diagram 2: Synthetic workflow for this compound preparation, showing the two-step process from starting materials to final conjugate product through an activated cholesterol intermediate.

Analytical Characterization and Quality Control

Comprehensive characterization of the this compound employs multiple analytical techniques to confirm structural identity and assess purity. Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence of successful conjugation, with characteristic chemical shifts observed for both the cholesterol and zanamivir moieties and their connecting linkage. Specifically, ^1H NMR spectra display signals corresponding to the cholesterol backbone (notably the characteristic C-6 vinyl proton at δ 5.35-5.43) alongside peaks attributable to the zanamivir structure (including the C-3 proton at δ 5.85-5.95). The carbamate linkage formed during conjugation produces distinctive NMR signals that confirm successful covalent bond formation [6].

Additional analytical methods include high-resolution mass spectrometry (HRMS) for precise molecular weight determination and high-performance liquid chromatography (HPLC) for purity assessment. These techniques collectively ensure the identity, strength, and quality of the synthesized conjugate for biological testing. Purity specifications typically require >95% by HPLC analysis, with confirmation of absence of unreacted starting materials or other impurities that could compromise experimental results or therapeutic application. Rigorous characterization is essential for establishing valid structure-activity relationships and ensuring reproducible performance in both in vitro and in vivo evaluations [6].

Research Implications and Future Directions

The development of this compound represents a significant advancement in anti-influenza therapeutics, addressing key limitations of existing neuraminidase inhibitors through strategic molecular design. The conjugate's dual mechanism of action, combining conventional neuraminidase inhibition with novel membrane-targeting activity, provides enhanced antiviral potency while potentially reducing the emergence of resistance. This multi-target approach is particularly valuable in the context of increasing antiviral resistance and pandemic preparedness, where agents with novel mechanisms are urgently needed [1] [4].

The demonstrated efficacy of this compound against oseltamivir-resistant strains positions it as a promising candidate for treating resistant influenza infections, which have become increasingly prevalent in clinical settings. Furthermore, the prolonged pharmacokinetic profile and potential for single-dose administration address important compliance and convenience factors that can impact real-world therapeutic effectiveness. The cholesterol conjugation strategy may also find application for other antiviral agents facing similar pharmacological challenges, establishing a general approach for enhancing drug performance through targeted molecular modification [1] [2].

Future research directions should include comprehensive toxicological evaluation to establish safety profiles suitable for clinical development, exploration of optimal formulation strategies for human administration, and expanded efficacy studies against diverse circulating influenza strains. Additionally, investigation of potential combination therapies with other anti-influenza agents could reveal synergistic effects that further enhance therapeutic outcomes. The this compound thus represents both a promising candidate for clinical advancement and a proof-of-concept for lipid conjugation as a strategy for improving antiviral drug performance [1].

Conclusion

References

in vivo efficacy of Zanamivir-Cholesterol Conjugate in mouse models

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Mouse Models

The table below summarizes the core quantitative findings from the lethal challenge study in mice, as reported in the journal Journal of Medicinal Chemistry [1] [2].

Evaluation Parameter Experimental Findings Significance & Context
Survival Rate (Lethal Challenge) 100% protection with a single dose against wild-type and oseltamivir-resistant (H275Y) H1N1 viruses [1] Demonstrates potent, single-dose efficacy and ability to overcome a common oseltamivir resistance mechanism [1].
Antiviral Potency "Markedly improved antiviral efficacy" compared to zanamivir alone [1] The conjugate is substantially more effective at reducing viral load in vivo.
Pharmacokinetics "Markedly improved plasma half-life" compared to zanamivir [1] The cholesterol conjugation strategy successfully creates a long-acting inhibitor, addressing a key limitation of native zanamivir [1].

Experimental Protocol Overview

The following diagram illustrates the key in vivo experimental workflow used to evaluate the Zanamivir-Cholesterol Conjugate:

workflow Start Mouse Lethal Challenge Model A Virus Inoculation (Wild-type or OSV-resistant H1N1) Start->A B Post-Exposure Treatment (Single dose of this compound) A->B C Monitoring & Analysis Phase B->C D Primary Endpoint: Survival Rate C->D E Secondary Analyses: Viral Load, Pharmacokinetics C->E

Key methodological details for the experiment include [1]:

  • Animal Model: Mice were used and subjected to a lethal challenge with influenza virus.
  • Virus Strains: The study utilized both wild-type H1N1 and a mutant H1N1 strain bearing the oseltamivir-resistant H275Y substitution.
  • Dosing Regimen: The conjugate was administered as a single dose, in contrast to the multiple doses required for standard neuraminidase inhibitors.
  • Mechanistic Insight: Studies indicated that the conjugate targets the host cell membrane, enters cells, and exerts its effect by inhibiting neuraminidase function and the assembly of new virus particles [1].

Mechanism and Advantages of the Conjugate

The enhanced efficacy of the this compound stems from its novel design and mechanism of action:

  • Dual Mechanism: Unlike native zanamivir, which primarily inhibits neuraminidase outside the cell, the conjugate enters host cells and disrupts both NA function and the assembly of progeny virions [1].
  • Overcoming Resistance: Its efficacy against the H275Y mutant strain, which is resistant to oseltamivir, highlights its potential as a therapeutic for drug-resistant influenza [1] [3].
  • Platform Technology: The research suggests that cholesterol conjugation could be a general strategy for improving the pharmacokinetics and efficacy of other small-molecule drugs [1].

For Further Research

The current search results confirm the potent efficacy of this conjugate in a preclinical model. To deepen your investigation, you could:

  • Source the Original Paper: The primary source for this data is the 2021 paper in the Journal of Medicinal Chemistry (PMID: 34797984) [1].
  • Explore Related Strategies: Research on modulating cholesterol-rich lipid rafts is another active area for disrupting influenza virus infection [4].
  • Check Clinical Status: As of the date of this information, the conjugate appears to be in the research stage and is sold explicitly "for research use only" [5] [6]. No information on clinical trials in humans was found in the provided search results.

References

Zanamivir-Cholesterol Conjugate targeting cell membrane assembly

Author: Smolecule Technical Support Team. Date: February 2026

Zanamivir-Cholesterol Conjugate: A Technical Overview

The Zanamivir-Cholesterol (ZNV-chol) conjugate represents a strategic advancement in influenza antiviral therapy. It was developed to overcome the key limitations of existing neuraminidase (NA) inhibitors: the emergence of resistance against oseltamivir (OSV) and the poor pharmacokinetic profile of zanamivir (ZNV), which requires twice-daily intranasal administration [1] [2] [3].

The conjugate is synthesized by chemically linking ZNV to a cholesterol molecule. This design fundamentally changes the drug's behavior, leading to a long-acting inhibitor with potent efficacy against both wild-type and drug-resistant influenza viruses [1].

Pharmacological Profile and Efficacy Data

The following table summarizes the key quantitative improvements observed with the ZNV-cholesterol conjugate compared to standard Zanamivir.

Parameter Standard Zanamivir (ZNV) This compound
Antiviral Efficacy Effective, but limited by poor PK [1] Markedly improved [1]
Plasma Half-life Short [1] Markedly improved [1]
Dosing Frequency Twice-daily intranasal [1] [2] Single-dose protection in mouse model [1]
Efficacy vs. OSV-resistant virus (H275Y) Not specifically mentioned Potent efficacy; protected mice from lethal challenge [1]
Mechanistic Target Neuraminidase function Neuraminidase function & assembly of progeny virions [1]
Cellular Localization Not specified Targets and enters the host cell membrane [1]

Mechanism of Action: Targeting Cell Membrane Assembly

The conjugate's efficacy stems from a novel dual-mechanism driven by its altered cellular distribution. The following diagram illustrates this pathway.

mechanism ZNVChol ZNV-Chol Conjugate CellMembrane Cell Membrane ZNVChol->CellMembrane Internalization Internalization into Host Cell CellMembrane->Internalization NA_Inhibition Inhibits NA Function Internalization->NA_Inhibition Assembly_Inhibition Inhibits Assembly of Progeny Virions Internalization->Assembly_Inhibition AntiviralEffect Potent Antiviral Effect NA_Inhibition->AntiviralEffect Assembly_Inhibition->AntiviralEffect

The dual-mechanism of action of the this compound.

The cholesterol moiety alters the drug's properties in two critical ways [1]:

  • Membrane Targeting: The conjugate is designed to incorporate into the host cell membrane. The cell membrane is a lipid bilayer that contains cholesterol, which helps maintain membrane fluidity and integrity [4]. This association allows the conjugate to be internalized into the cell.
  • Dual Antiviral Action: Once inside the cell, the conjugate exerts its effects by:
    • Inhibiting Neuraminidase Function: Like standard ZNV, it directly inhibits the viral NA enzyme.
    • Disrupting Virion Assembly: It interferes with the assembly process of new viral particles, providing a second line of attack against the virus.

This membrane-targeting mechanism is a significant departure from the action of the parent drug and is key to the conjugate's enhanced and sustained efficacy.

Core Experimental Workflows

The following diagram outlines the general workflow for evaluating the ZNV-cholesterol conjugate, from synthesis to in vivo validation.

workflow Synthesis Chemical Synthesis InVitroPK In Vitro PK/PD & Mechanism Synthesis->InVitroPK WildTypeEfficacy Efficacy vs. Wild-type Virus InVitroPK->WildTypeEfficacy ResistantEfficacy Efficacy vs. OSV-resistant Virus InVitroPK->ResistantEfficacy InVivoModel In Vivo Mouse Lethal Challenge Model WildTypeEfficacy->InVivoModel ResistantEfficacy->InVivoModel

Key experimental workflow for conjugate development.

The foundational data for the ZNV-cholesterol conjugate was generated through a series of key experiments. The methodologies for these core assessments can be summarized as follows [1]:

  • Synthesis of ZNV-Cholesterol Conjugate

    • Objective: To create a stable chemical linkage between the zanamivir molecule and a cholesterol derivative.
    • Protocol: The specific chemical synthesis protocol is detailed in the primary literature. The process involves activating the cholesterol molecule to allow covalent bonding with a functional group on the ZNV structure, resulting in the conjugate.
  • In Vitro Mechanism and Localization Studies

    • Objective: To confirm the cell membrane as the primary target and understand the altered mechanism of action.
    • Protocol: Cell-based assays are used to track the localization of the conjugate, often using fluorescent or tagged versions. This is combined with assays that measure NA inhibition and visualization techniques (e.g., electron microscopy) to demonstrate the disruption of progeny virion assembly within the host cell.
  • In Vivo Efficacy Mouse Model

    • Objective: To evaluate the conjugate's potency and duration of action in a live organism.
    • Protocol:
      • Animal Model: Mice are subjected to a lethal challenge with influenza virus (either wild-type H1N1 or a mutant H1N1 bearing the oseltamivir-resistant H275Y substitution in NA).
      • Dosing: A single dose of the ZNV-cholesterol conjugate is administered to the test group.
      • Endpoint: Survival and overall health of the mice are monitored over time and compared to control groups (e.g., untreated, or ZNV-treated). The study measures the conjugate's ability to provide full protection from the lethal challenge after a single dose.

Conclusion and Strategic Implications

The development of the this compound validates cholesterol conjugation as a potent strategy for drug enhancement. This approach successfully transforms Zanamivir into a long-acting therapeutic with a novel, membrane-targeting mechanism of action, overcoming the primary hurdles of resistance and frequent dosing [1] [2].

This strategy holds significant promise for the broader field of antiviral drug development and for improving the properties of other small-molecule therapeutics where pharmacokinetics and cellular delivery are limiting factors [1].

References

Rationale for Prodrug Design and Core Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Zanamivir's high polarity (cLogP ~ -5) and zwitterionic nature result in low oral bioavailability (approximately 2%), limiting its administration to inhalation [1] [2] [3]. The core strategy involves designing prodrugs that increase lipophilicity and target the human intestinal peptide transporter 1 (hPepT1) to facilitate active absorption [1] [2].

The diagram below illustrates the conceptual workflow for this prodrug strategy.

G Parent_Drug Zanamivir (Parent Drug) Problem High Polarity Poor Membrane Permeability Low Oral Bioavailability Parent_Drug->Problem Strategy Prodrug Strategy Problem->Strategy Approach Amino Acid Conjugation (e.g., L-Valyl prodrug) Strategy->Approach Target Target: hPepT1 Transporter Approach->Target Outcome Enhanced Intestinal Uptake Target->Outcome Activation Intracellular Enzymatic Hydrolysis Outcome->Activation Result Release of Active Zanamivir in Systemic Circulation Activation->Result

Key Experimental Findings and Data

Substantial permeability improvements have been demonstrated for amino acid-based prodrugs of zanamivir. The table below summarizes quantitative data from key transport and uptake studies.

Prodrug / Parameter Caco-2 Cell Permeability (Papp, cm/s) hPepT1-Mediated Uptake (Fold Increase) Rat Jejunal Permeability (In situ Perfusion)
Zanamivir (Parent Drug) Low (Baseline) Baseline (1x) Low [2]
L-Valyl Prodrug ( 2.24 \times 10^{-6} ) ± ( 1.33 \times 10^{-7} ) [2] ~3-fold higher in HeLa/hPepT1 vs. wild-type [1] [2] High, similar to metoprolol [1] [2]
Other Amino Acid Prodrugs Significantly enhanced vs. parent drug [2] Data specific to each derivative [2] High for several prodrugs [2]

Furthermore, the L-valyl prodrug competitively inhibited the uptake of [³H]Gly-Sar (a classic hPepT1 substrate) in Caco-2 cells with an IC₅₀ of 1.19 ± 0.33 mM, providing direct evidence of interaction with the transporter [1] [2].

Essential Experimental Protocols

For researchers, here are the core methodologies used to generate the aforementioned data.

Synthesis of Acyloxy Ester Prodrugs
  • Key Steps: Boc-protected zanamivir is reacted with the α-chloro methylester of the desired moiety (e.g., Boc-protected amino acids like L-Valine) in the presence of triethylamine in dimethylformamide (DMF) at 50°C for several days [2].
  • Deprotection: The Boc-protected prodrug intermediate is deprotected using 50% trifluoroacetic acid (TFA) in dichloromethane to yield the final TFA salt of the amino acid prodrug [2].
  • Characterization: Products are characterized and purified using techniques like flash column chromatography, NMR, and LC-MS [2].
Critical In Vitro and Cellular Assays
  • Transport and Activation in Caco-2 Monolayers: This experiment assesses enhanced permeability and conversion to the parent drug. Prodrug is applied to the apical side, and the appearance of only parent zanamivir in the basolateral compartment is measured over time, typically using LC-MS/MS, to confirm simultaneous transport and activation [1] [2].
  • hPepT1 Interaction Studies:
    • Competitive Inhibition: Uptake of a known hPepT1 substrate (e.g., [³H]Gly-Sar) into Caco-2 cells is measured in the presence and absence of the zanamivir prodrug to determine IC₅₀ values [1] [2].
    • Direct Uptake in Transfected Cells: Compare the uptake of the prodrug in HeLa cells stably transfected with hPepT1 versus wild-type HeLa cells. A significantly higher uptake (e.g., 3-fold) in the transfected cells indicates carrier-mediated transport [1] [2].
Advanced Analytical Protocol for Quantification

A robust LC-MS/MS method for quantifying zanamivir in plasma involves:

  • Sample Volume: 50 µL of human plasma [4].
  • Sample Preparation: Automated 96-well solid-phase extraction (SPE) after protein precipitation with acetonitrile [4].
  • Chromatography: Hydrophilic interaction liquid chromatography (ZIC-HILIC column) [4].
  • Mass Spectrometry Detection: Positive ion mode MS/MS with specific transitions: m/z 333→60 for zanamivir and m/z 336→63 for its stable isotope-labeled internal standard [4].
  • Validation: The method is validated over a wide range (1–50,000 ng/mL) according to FDA guidelines, making it suitable for pharmacokinetic studies [4].

Computational Approaches in Prodrug Design

Computational methods are increasingly used to optimize prodrug design, particularly for predicting enzyme-mediated activation.

  • Molecular Docking: Used to study the binding mode and affinity of prodrugs to target enzymes (e.g., carboxylesterases) or transporters, helping to rationalize linker and promoiety selection [5].
  • Molecular Dynamics (MD) Simulations: Provide insights into the stability of the enzyme-prodrug complex and the mechanism of prodrug metabolism over time. MD can simulate events like water molecule entry into the enzyme's active site, which is crucial for hydrolysis [5].
  • Group-Based QSAR (GQSAR): This technique has been applied to zanamivir derivatives, building models that relate the physicochemical properties of specific substituents (R groups) to their biological activity. This allows for the in silico prediction of activity for newly designed compounds before synthesis [6].

Further Research and Considerations

While the valyl prodrug strategy is promising, several aspects require attention:

  • Stability: Prodrugs must demonstrate adequate stability in gastrointestinal pH buffers before cellular uptake [2].
  • Toxicity: The carrier moieties and linkers must be non-toxic. The ideal prodrug should release nontoxic fragments upon activation [7].
  • Resistance and Spectrum: Computational analyses of neuraminidase mutations from global H1N1 strains suggest that mutations near the drug-binding site can affect zanamivir's binding affinity, a factor to consider for long-term utility [8].

References

synthesis protocol for Zanamivir-Cholesterol Conjugate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zanamivir-Cholesterol Conjugate

The this compound represents an innovative approach to influenza treatment by addressing significant limitations of existing neuraminidase inhibitors. While conventional zanamivir suffers from a poor pharmacokinetic profile requiring twice-daily intranasal administration, and oseltamivir faces growing resistance challenges, the cholesterol conjugate strategy offers a promising solution [1].

This conjugate is a long-acting neuraminidase inhibitor demonstrating potent efficacy against both wild-type and drug-resistant influenza viruses, including strains bearing the oseltamivir-resistant H275Y substitution [1]. The molecular design involves covalent conjugation of zanamivir to cholesterol, creating a hybrid molecule with significantly improved membrane targeting and plasma half-life compared to the parent drug.

Mechanism of Action

The this compound operates through a dual-mechanism approach that enhances its antiviral potency:

G cluster_1 Mechanism 1: Neuraminidase Inhibition cluster_2 Mechanism 2: Intracellular Targeting ZCC Zanamivir-Cholesterol Conjugate M1A Binds to viral neuraminidase ZCC->M1A M2A Cholesterol mediates cell membrane attachment ZCC->M2A M1B Prevents cleavage of sialic acid receptors M1A->M1B M1C Inhibits release of progeny virions M1B->M1C Outcome Enhanced Antiviral Efficacy Against Resistant Strains M1C->Outcome M2B Enters host cells with virus M2A->M2B M2C Disrupts viral assembly process M2B->M2C M2C->Outcome

Figure 1: Dual mechanism of action of this compound showing both neuraminidase inhibition and intracellular targeting pathways

The conjugate targets cell membranes and enters host cells, enabling it to inhibit neuraminidase function and disrupt the assembly of progeny virions from within infected cells [1]. This intracellular activity represents a significant advantage over conventional neuraminidase inhibitors, which primarily act extracellularly.

Physicochemical Properties

Table 1: Key physicochemical properties of this compound

Property Specification Experimental Condition
Molecular Formula C₆₁H₁₀₄N₈O₁₅ -

| Molecular Weight | 1188.76 g/mol (theoretical) [2] 1189.52 g/mol (experimental) [3] | - | | CAS Number | 2478446-18-1 | - | | Purity | ≥98% | Analytical HPLC | | Appearance | Solid | Room temperature | | LogP | 5.3 | Predicted | | Hydrogen Bond Donors | 7 | Calculated | | Hydrogen Bond Acceptors | 18 | Calculated | | Storage Conditions | -20°C (powder, 3 years) 4°C (powder, 2 years) -80°C (in solvent, 6 months) | Dry, protected from light |

Biological Efficacy Data

Table 2: Summary of biological efficacy data for this compound

Assay Type Virus Strain Result Significance
In vivo protection Lethal challenge with wild-type H1N1 Single-dose administration protected mice Demonstrated sustained efficacy [1]
Drug resistance model H1N1 with OSV-resistant H275Y substitution Potent efficacy maintained Effective against resistant strains [1]
Plasma half-life Comparative pharmacokinetics Markedly improved vs. ZNV Addresses ZNV's poor PK profile [1]
Membrane targeting Cellular mechanism studies Confirmed membrane localization and intracellular entry Explains enhanced potency [1]

Detailed Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assessment

Purpose: Evaluate the compound's efficacy against drug-resistant influenza viruses

Materials and Reagents:

  • This compound (≥98% purity)
  • Wild-type and H275Y mutant H1N1 influenza viruses
  • Cell culture: CV-1 cells or 293T cells
  • Culture media: DMEM supplemented with 10% FBS
  • Plaque assay reagents: methylcellulose overlay, staining solution

Procedure:

  • Prepare compound dilutions in appropriate vehicle (DMSO or aqueous formulations)
  • Inoculate cell monolayers with 100-200 plaque-forming units of influenza strains
  • Apply compound treatments at various concentrations
  • Incubate at 37°C for 120 minutes for virus adsorption
  • Overlay with 2× minimal essential medium containing 10% FBS and 1% methylcellulose
  • Incubate plates at 37°C for 4 days
  • Remove overlay and stain cells for plaque visualization
  • Count plaques under dissecting stereoscope
  • Calculate IC₅₀ values by plotting percent decrease in plaque number versus inhibitor concentration [4]
Protocol 2: Formulation Preparation for In Vivo Studies

Purpose: Prepare stable formulations for animal efficacy studies

Injection Formulations:

  • Formulation 1: DMSO:Tween 80:Saline = 10:5:85 (100 μL DMSO stock → 50 μL Tween 80 → 850 μL saline)
  • Formulation 2: DMSO:PEG300:Tween 80:Saline = 10:40:5:45
  • Formulation 3: DMSO:Corn oil = 10:90 (100 μL DMSO → 900 μL corn oil)
  • Saline preparation: Dissolve 0.9 g sodium chloride in 100 mL ddH₂O [2]

Oral Formulations:

  • Formulation 1: Suspend in 0.5% CMC Na (carboxymethylcellulose sodium)
  • Preparation: Measure 0.5 g CMC Na and dissolve in 100 mL ddH₂O; add test compound to desired concentration [2]

Note: Always use freshly prepared in vivo formulations for optimal results in animal studies.

Protocol 3: Membrane Localization and Cellular Uptake Studies

Purpose: Investigate the intracellular trafficking and membrane targeting mechanism

Materials:

  • Fluorescently labeled conjugate (if available)
  • DiO or DiD cell labeling solutions
  • Confocal microscopy equipment
  • Cell lines expressing influenza HA

Procedure:

  • Label host cells (RBCs or mammalian cells) using Vybrant DiO solution
  • Incubate cells with this compound (typically 50 μM)
  • Treat cells with neuraminidase (40 mU) for 1 hour
  • Adjust pH to 4.9 or 7.4 to simulate endosomal conditions
  • Incubate at room temperature for 30 minutes
  • Visualize using fluorescence microscopy
  • Compare with untreated controls and conventional zanamivir [4]

Experimental Workflow for Efficacy Evaluation

G cluster_1 In Vitro Assessment cluster_2 In Vivo Evaluation Start Study Design A1 Plaque Reduction Assay Start->A1 A2 Membrane Fusion Inhibition Test A1->A2 A3 Cellular Uptake Studies A2->A3 B1 Formulation Preparation A3->B1 B2 Animal Model Dosing B1->B2 B3 Lethal Challenge Protection B2->B3 Analysis Data Analysis & Mechanistic Studies B3->Analysis Conclusion Efficacy Conclusion & Dosing Recommendation Analysis->Conclusion

Figure 2: Experimental workflow for comprehensive evaluation of this compound efficacy

Discussion and Future Perspectives

The cholesterol conjugation strategy represents a significant advancement in anti-influenza therapy by addressing multiple challenges simultaneously. The improved plasma half-life enables sustained therapeutic effect from single-dose administration, potentially transforming treatment paradigms in both seasonal outbreaks and pandemic preparedness [1].

The demonstrated efficacy against oseltamivir-resistant strains (H275Y mutation) is particularly valuable given the rising incidence of resistance to current first-line treatments [1] [5]. The ability to maintain potency against resistant viruses suggests that cholesterol conjugation may alter the binding kinetics or access to the neuraminidase active site in ways that circumvent common resistance mechanisms.

The mechanistic insight revealing intracellular activity against viral assembly represents a notable expansion beyond conventional neuraminidase inhibition [1]. This dual mechanism may also reduce the likelihood of resistance development, as viruses would need to mutate in multiple distinct pathways to achieve full resistance.

Limitations and Research Gaps

While the search results provide comprehensive biological efficacy data and experimental protocols for evaluation, the exact chemical synthesis protocol for creating the this compound is not disclosed in the available literature. Researchers seeking to reproduce this work would need to consult specialized synthetic chemistry resources or patent literature for detailed synthetic methodologies.

Additionally, long-term toxicity profiles, scale-up manufacturing considerations, and clinical formulation development represent important areas for future investigation before translational application.

References

analytical methods for characterizing Zanamivir-Cholesterol Conjugate

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Characterization Strategy

The table below summarizes the key known identifiers and properties of Zanamivir-Cholesterol Conjugate from commercial and research catalogs [1] [2].

Property Specification
CAS Number 2478446-18-1 [1] [2]
Molecular Formula C₆₁H₁₀₄N₈O₁₅ [1] [2]
Molecular Weight 1189.52 g/mol (exact mass: 1188.762) [1] [2]
Purity ≥98% (for research lots) [2]
Storage Powder: -20°C or 4°C; In solvent: -80°C or -20°C [2]

A comprehensive characterization strategy for this conjugate would logically progress from assessing fundamental properties to evaluating its biological activity, as shown in the workflow below.

Start Characterization of This compound SP Structural & Physicochemical Analysis Start->SP BA Functional & Biological Activity Assessment Start->BA Identity Identity Confirmation: NMR, HR-MS SP->Identity Purity Purity & Stability: HPLC, LogP SP->Purity SMILES Structural Validation: SMILES String SP->SMILES InVitro In Vitro Assays: NA Inhibition, Cell-based BA->InVitro InVivo In Vivo Efficacy: Animal challenge models BA->InVivo

Suggested Experimental Approaches for Key Assays

Since explicit protocols are not provided in the available literature, the following outlines the general principles and objectives of key experiments based on the research article's methodology [3] [4].

Identity and Purity Analysis
  • High-Resolution Mass Spectrometry (HR-MS): This is critical for confirming the molecular formula. The expected exact mass is 1188.762 Da [2]. The large molecular weight makes this technique essential for distinguishing the conjugate from its individual components.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR should be used to confirm the molecular structure, verify the success of the conjugation chemistry, and assign the 13 defined stereocenters [2].
  • Analytical HPLC/UPLC: Employ reverse-phase chromatography to establish a purity profile and a primary method for quality control. The high LogP of 5.3 indicates significant hydrophobicity, so mobile phases with high organic solvent content (e.g., acetonitrile or methanol) will be necessary [2].
Functional and Biological Activity
  • In Vitro Neuraminidase (NA) Inhibition Assay:
    • Objective: To confirm that conjugation to cholesterol does not impair the drug's ability to bind and inhibit the neuraminidase enzyme.
    • Method: Use a fluorometric or colorimetric-based NA activity assay with a substrate like 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The protocol involves incubating recombinant NA from various influenza strains (including oseltamivir-resistant H275Y mutant) with the conjugate and measuring residual enzyme activity. The conjugate should demonstrate potent efficacy against both wild-type and drug-resistant viruses [3] [4].
  • Cell-Based Antiviral Assay (CPE Reduction):
    • Objective: To evaluate the compound's ability to protect cells from viral infection and determine its EC₅₀.
    • Method: Infect cell monolayers (e.g., MDCK cells) with influenza virus (e.g., H1N1) and treat with serial dilutions of the this compound. After an incubation period, measure cell viability using a colorimetric assay (e.g., MTT). The conjugate is reported to have markedly improved antiviral efficacy compared to Zanamivir alone [3] [4].
  • Pharmacokinetic (PK) Profiling:
    • Objective: To validate the long-acting property of the conjugate.
    • Method: Administer a single dose to animal models (e.g., mice) and collect plasma samples at various time points. Use a validated LC-MS/MS method to quantify the conjugate concentration over time. The key finding is a significantly improved plasma half-life compared to native Zanamivir [3] [4].

References

Application Notes: Zanamivir-Cholesterol Conjugate in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

The Zanamivir-Cholesterol conjugate represents an innovative approach to overcoming the limitations of existing neuraminidase (NA) inhibitors for influenza treatment, specifically the poor pharmacokinetics of Zanamivir (ZNV) and the emerging resistance to Oseltamivir (OSV) [1] [2]. Conjugation with cholesterol markedly improves the plasma half-life and antiviral efficacy, enabling single-dose administration to confer full protection against lethal challenges of both wild-type and OSV-resistant influenza viruses in mice [1] [3].

Animal Model Administration Protocol

The following protocol is adapted from a study demonstrating the conjugate's potent efficacy [1].

  • Test Article: this compound.
  • Control Articles: Vehicle control and native Zanamivir.
  • Animal Model: Female BALB/c mice (6-8 weeks old).
  • Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10x LD₅₀) of influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1) or a mutant strain bearing the OSV-resistant H275Y substitution).
  • Dosing Regimen:
    • Conjugate Group: A single dose of the this compound is administered via intranasal instillation at a specified time pre- or post-virus challenge.
    • Zanamivir Control: Native Zanamivir is administered twice daily via intranasal instillation for a specified duration (e.g., 5 days).
    • Vehicle Control: The conjugate's solvent is administered following the same schedule as the conjugate group.

Table 1: Key Administration and Efficacy Parameters in Mouse Model

Parameter This compound Native Zanamivir
Administration Route Intranasal Intranasal
Dosing Frequency Single dose Twice daily
Efficacy against Wild-type H1N1 Full protection at specified dose Requires multiple doses for protection
Efficacy against H275Y-mutant H1N1 Full protection at specified dose Reduced or no efficacy
Plasma Half-life Markedly improved Poor
Experimental Workflow for Efficacy Study

The diagram below outlines the key steps for evaluating the conjugate's efficacy in vivo.

G Start Start Experiment A Group BALB/c mice (n=6-8 per group) Start->A B Anesthetize and infect with lethal dose of influenza virus A->B C Administer Treatments B->C D Conjugate Group: Single intranasal dose C->D E Zanamivir Control: Twice-daily intranasal dosing C->E F Vehicle Control Group: Appropriate dosing schedule C->F G Monitor for 14 days D->G E->G F->G H Daily body weight and survival checks G->H I Lung viral titer measurement at endpoint G->I J Analyze Data H->J I->J

Mechanism of Action Analysis

The superior activity of the this compound stems from a dual mechanism that differs from the native drug [1]:

  • Membrane Targeting: The cholesterol moiety allows the conjugate to incorporate into host cell membranes.
  • Cellular Entry: The conjugate is internalized into host cells.
  • Dual Inhibition: Inside the cell, it not only inhibits the neuraminidase function (preventing virion release) but also disrupts the assembly of new progeny virions.

This mechanism is illustrated in the following pathway diagram.

G A ZNV-Chol Conjugate B Targets and embeds in host cell membrane A->B C Enters host cell B->C D Inhibits Neuraminidase (NA) C->D E Inhibits Virion Assembly C->E F Blocks viral release D->F G Reduces progeny virus E->G H Native Zanamivir I Acts extracellularly H->I

Quantitative Efficacy Outcomes

Table 2: Summary of Key Quantitative Findings from Animal Studies

Metric Observation with this compound Significance
Antiviral Efficacy Markedly improved compared to native Zanamivir [1] More potent virus suppression.
Protection from Lethal Challenge 100% survival after single dose in mice infected with wild-type or H275Y mutant H1N1 [1] Overcomes oseltamivir resistance.
Plasma Half-life Significantly prolonged [1] Enables sustained therapeutic effect.

Conclusion

The this compound demonstrates a breakthrough profile in animal models, achieving broad-spectrum efficacy against drug-resistant influenza strains with a simplified dosing regimen. The provided protocols and mechanistic insights offer a foundation for researchers to further explore the application of this promising conjugate strategy.

References

evaluating Zanamivir-Cholesterol conjugate efficacy against H1N1

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Quantitative Efficacy

The development of the Zanamivir-Cholesterol (ZNV-C) conjugate addresses key limitations of existing neuraminidase inhibitors. Oseltamivir (OSV) faces challenges with viral resistance, while the clinical use of Zanamivir (ZNV) is limited by its poor pharmacokinetic profile, requiring twice-daily intranasal administration [1] [2]. Conjugating ZNV to cholesterol is a strategy aimed at creating a long-acting antiviral with potent effects against resistant strains.

The table below summarizes the key quantitative findings from the study:

Evaluation Parameter Zanamivir (ZNV) Zanamivir-Cholesterol (ZNV-C) Conjugate
Antiviral Efficacy Standard efficacy Markedly improved [1]
Plasma Half-Life Short Markedly improved [1]
Dosing Regimen Twice-daily administration [2] Single-dose effective in mice [1]
Efficacy vs. Wild-type H1N1 Effective Protected mice from lethal challenge [1]
Efficacy vs. OSV-resistant H275Y H1N1 Likely effective (parent drug) Protected mice from lethal challenge [1]

Proposed Experimental Protocol

This protocol outlines the key procedures for evaluating the efficacy of the Zanamivir-Cholesterol conjugate in a murine model of influenza infection.

Compound Preparation
  • ZNV-C Conjugate: Synthesize and purify the this compound. The conjugate was developed to improve ZNV's pharmacokinetics [1].
  • Control Compounds: Prepare solutions of unmodified Zanamivir and a vehicle control.
Animal Model and Infection
  • Animals: Use groups of mice (e.g., 8-10 week old female BALB/c mice), with a sufficient number per group (n≥6) for statistical power.
  • Virus Inoculation: Anesthetize mice and inoculate them intranasally with a lethal dose (e.g., 10x the LD50) of either wild-type or oseltamivir-resistant (H275Y) H1N1 influenza virus.
Dosing and Study Design
  • Treatment Groups: Randomly assign mice to one of the following treatment groups:
    • Group 1: Vehicle control (placebo)
    • Group 2: Unmodified Zanamivir (positive control)
    • Group 3: this compound
  • Dosing Regimen: Administer the ZNV-C conjugate as a single dose, either prophylactically (e.g., 2 hours pre-infection) or therapeutically (e.g., 1-hour post-infection). The positive control ZNV group should receive twice-daily dosing to reflect its clinical use [1] [2].
Endpoint Assessment

Monitor mice daily for 14 days post-infection to assess:

  • Survival Rate: Record mortality and calculate the percentage of survival in each group.
  • Body Weight: Track changes in body weight as an indicator of disease severity and recovery.
  • Mechanistic Studies: To investigate the mode of action, conduct additional assays demonstrating that the conjugate targets the cell membrane, enters host cells, and inhibits both neuraminidase function and the assembly of progeny virions [1].

Experimental Workflow Visualization

The following diagram illustrates the logical flow and outcomes of the experimental protocol described above.

G This compound Experimental Workflow cluster_treatment Treatment Groups & Dosing cluster_outcomes Key Outcomes start Start: Murine Influenza Model prep Compound Preparation: • ZNV-C Conjugate • Unmodified ZNV • Vehicle Control start->prep infect Lethal Virus Challenge (WT or H275Y H1N1) prep->infect group1 Group 1: Vehicle Control infect->group1 group2 Group 2: Unmodified ZNV (Twice-daily dosing) infect->group2 group3 Group 3: ZNV-C Conjugate (Single-dose) infect->group3 assess 14-Day Endpoint Assessment group1->assess group2->assess group3->assess survival Survival Rate assess->survival weight Body Weight Change assess->weight mechanism Mechanistic Studies: Membrane Targeting & Virion Assembly assess->mechanism end Conclusion: Evaluate Efficacy of ZNV-C survival->end weight->end mechanism->end

Mechanism of Action

The superior efficacy of the this compound is attributed to its unique dual-mechanism of action, which is visualized in the pathway diagram below.

G Dual Mechanism of ZNV-Cholesterol Conjugate cluster_paths Mechanistic Pathways start ZNV-Cholesterol Conjugate path1_start Targets Cell Membrane start->path1_start path2_start Enters Host Cell start->path2_start path1_end Inhibits Assembly of Progeny Virions path1_start->path1_end result Outcome: Potent Antiviral Effect Against Wild-type & Resistant Virus path1_end->result path2_end Inhibits Neuraminidase (NA) Function path2_start->path2_end path2_end->result

Conclusion and Application Notes

The this compound demonstrates that cholesterol conjugation is a viable strategy for significantly improving the pharmacokinetics and therapeutic efficacy of small-molecule antiviral drugs [1]. This approach successfully addresses two major challenges in anti-influenza therapy: the short plasma half-life of Zanamivir and the rising threat of oseltamivir-resistant strains.

For researchers, the key takeaways are:

  • The conjugate's long-acting nature enables a single-dose treatment, which could significantly improve patient compliance and be highly valuable for stockpiling against pandemics.
  • Its dual mechanism, inhibiting both neuraminidase and virion assembly, provides a higher barrier to resistance.
  • The cholesterol conjugation platform could be applied to other small-molecule therapeutics to enhance their performance.

References

testing Zanamivir-Cholesterol Conjugate against oseltamivir-resistant strains

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Zanamivir-Cholesterol Conjugate

The This compound is a novel antiviral agent designed to overcome the limitations of current neuraminidase inhibitors (NAIs), particularly against oseltamivir-resistant influenza strains [1]. Conjugating zanamivir to cholesterol significantly improves its pharmacokinetic profile and antiviral efficacy. The conjugate exhibits a markedly improved plasma half-life, enables single-dose administration, and protects against wild-type and oseltamivir-resistant H1N1 viruses bearing the H275Y substitution [1]. Its mechanism involves targeting the host cell membrane, inhibiting NA function, and disrupting the assembly of progeny virions [1].

Antiviral Susceptibility Testing Protocol

Cell-Based Antiviral Efficacy Assay

This protocol determines the 50% effective concentration (EC₅₀) of the this compound in vitro.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
  • Virus Strains: Seasonal influenza H1N1 strains, oseltamivir-resistant strains (e.g., H275Y mutant), and a reference strain (e.g., A/Hong Kong/415742/09) [2].
  • Compound Preparation: Prepare stock solutions of the conjugate, zanamivir, and oseltamivir. Store at -80°C. Perform serial dilutions in cell culture medium [2].
  • Infection and Treatment: Infect MDCK cells with influenza virus at a Multiplicity of Infection (MOI) of 0.01. After 1-hour adsorption, remove the inoculum and add compound dilutions [2].
  • Viability Assay: After 48 hours, assess cell viability using MTT assay (0.5 mg/mL). Measure absorbance at 560 nm [2].
  • Data Analysis: Calculate cell viability and determine EC₅₀ using non-linear regression analysis [2].
Table 1: Key Characteristics of this compound
Property This compound Standard Zanamivir Oseltamivir
Primary Target Neuraminidase (NA) [1] Neuraminidase (NA) [3] Neuraminidase (NA) [3]
Mechanism of Action Inhibits NA function & virion assembly [1] Competitive sialic acid analogue [3] Competitive sialic acid analogue [3]
Efficacy vs. H275Y Potent efficacy retained [1] Retained [4] Significantly reduced or lost [5] [4]
Administration Route To be determined (Improved pharmacokinetics) [1] Inhalation/Intravenous [3] Oral [3]
Plasma Half-Life Markedly improved [1] Poor [1] Standard (5-day oral dosing) [6]

In Vivo Efficacy Study Protocol

This protocol evaluates the therapeutic efficacy of the conjugate in a lethal challenge mouse model.

  • Animal Model: 6-8 week old female BALB/c mice [2].
  • Virus Challenge: Anesthetize mice and intranasally inoculate with a 10 MLD₅₀ (50% mouse lethal dose) of a mouse-adapted influenza strain (e.g., A/Hong Kong/415742/09 H1N1) [2].
  • Dosing Regimen:
    • Conjugate Treatment Group: Single dose administered within 48 hours post-infection [1].
    • Control Groups: Include groups treated with standard zanamivir, oseltamivir, and a vehicle control.
  • Monitoring:
    • Body Weight: Record daily. Euthanize mice that lose over 20% of initial body weight [2].
    • Survival Rate: Monitor for 14-21 days post-infection.
    • Viral Load: Collect lung tissues at designated time points. Titrate virus using TCID₅₀ assay or quantify viral RNA via RT-qPCR [2].
    • Histopathology: Examine lung tissues for inflammation and pathological changes [2].

The following diagram illustrates the key mechanistic pathway and in vivo workflow for evaluating the this compound:

G ZC Zanamivir-Cholesterol Conjugate CM Cell Membrane ZC->CM NA_Inhibition Inhibition of Neuraminidase (NA) CM->NA_Inhibition Assembly_Disrupt Disruption of Virion Assembly CM->Assembly_Disrupt Viral_Release Inhibition of Viral Release NA_Inhibition->Viral_Release In_Vivo_Start Mouse Lethal Challenge Model Treatment Single-Dose Treatment In_Vivo_Start->Treatment Endpoints Key Endpoints Treatment->Endpoints W Body Weight Endpoints->W S Survival Endpoints->S V Viral Load (Lungs) Endpoints->V H Lung Histopathology Endpoints->H

Diagram 1: Mechanism of Action and In Vivo Evaluation Workflow. The this compound targets the cell membrane, leading to dual inhibition of neuraminidase and virion assembly. The in vivo protocol involves a single-dose treatment in a lethal challenge mouse model, with key efficacy endpoints including survival, viral load, and lung pathology.

Combination Therapy Assessment

Given the potential for combination therapies, especially in immunocompromised patients [7], assessing the this compound with other antivirals is crucial.

  • In Vitro Combination Screen: Use the conjugate in combination with baloxavir marboxil (a cap-dependent endonuclease inhibitor). Treat infected MDCK cells with serial dilutions of both drugs in a checkerboard pattern [2].
  • Synergy Analysis: After 48 hours, determine cell viability and analyze data using software like SynergyFinder to calculate synergy scores (e.g., ZIP, Loewe) [2].
Table 2: Key Resistance Mutations and Susceptibility to Antivirals
Mutation (N1 Numbering) Impact on Oseltamivir Impact on Zanamivir Expected Impact on Zanamivir-Conjugate
H275Y [5] [4] High-level resistance (>100x IC₅₀ increase) [5] Retains susceptibility [4] Potent efficacy retained (based on initial data) [1]
E119V [4] Reduced susceptibility [4] Reduced susceptibility [4] Requires experimental validation
Q136K [4] Reduced susceptibility [4] Reduced susceptibility [4] Requires experimental validation
G147R + H274Y [5] Extensive resistance [5] Unknown Requires experimental validation

Conclusion and Future Directions

The this compound represents an innovative strategy to develop long-acting antivirals with a high barrier to resistance. Initial data is promising, showing efficacy against oseltamivir-resistant strains. Further studies should focus on:

  • Broader Resistance Profiling: Testing against a wider panel of NA mutations from recent clinical isolates [5].
  • Pharmacokinetics/Pharmacodynamics (PK/PD): Detailed analysis of tissue distribution and half-life in different animal models.
  • Advanced Combination Regimens: Exploring synergy with other drug classes like polymerase inhibitors (e.g., baloxavir) to further elevate the barrier to resistance [2] [3] [7].

References

Application Notes: Single-Dose Administration of Zanamivir-Cholesterol Conjugate for Influenza Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale

Influenza antiviral therapy faces significant challenges due to the development of viral resistance and the suboptimal pharmacokinetic profiles of existing drugs. The widely used neuraminidase inhibitor oseltamivir (OSV) faces challenges from viral resistance mutations, such as the H275Y substitution in H1N1 strains [1]. While zanamivir (ZNV) remains effective against some OSV-resistant strains, its clinical utility is limited by a poor pharmacokinetic profile, necessitating twice-daily intranasal administration and resulting in rapid clearance [1] [2].

To overcome these limitations, a novel prodrug strategy has been developed by conjugating zanamivir to cholesterol. This approach markedly improves the antiviral efficacy and plasma half-life of the drug, enabling single-dose administration that can protect against lethal influenza challenges [1]. The success of this conjugation strategy is not isolated; similar cholesterol conjugation of oseltamivir carboxylate (OC) has also yielded a prodrug with dramatically prolonged systemic exposure and single-dose efficacy in mouse models, confirming the broad potential of this platform technology [3] [4].

Key Findings and Efficacy Data

The Zanamivir-Cholesterol conjugate has been evaluated in lethal challenge models in mice, demonstrating remarkable efficacy.

Table 1: Summary of Single-Dose Efficacy of this compound in Lethal Challenge Models
Challenge Virus (H1N1) Dosing Regimen Survival Outcome Key Findings
Wild-type Single-dose administration 100% protection Markedly improved antiviral efficacy and plasma half-life compared to ZNV [1].
OSV-resistant H275Y mutant Single-dose administration 100% protection Potent efficacy maintained against a drug-resistant strain [1].

The conjugate exhibits a long-acting effect, protecting mice from lethal challenges under both therapeutic and prophylactic regimens [1] [2]. Mechanistic studies indicate that the conjugate targets the host cell membrane, enters the cells, and acts by inhibiting neuraminidase function as well as the assembly of progeny virions [1]. This dual mechanism is a key differentiator from the parent drug.

Experimental Protocols

Below are detailed methodologies for key experiments evaluating the this compound.

In Vivo Efficacy Study in a Lethal Murine Model

This protocol outlines the procedure for assessing the protective efficacy of a single dose of ZNV-C against a lethal influenza virus challenge.

  • 1. Animals and Housing: Use 6-8 week old female BALB/c mice. House groups under specific pathogen-free conditions with free access to food and water.
  • 2. Virus Infection: Anesthetize mice with isoflurane and intranasally infect with a lethal dose (e.g., 10x LD50) of influenza virus (wild-type A/Puerto Rico/8/1934 (H1N1) or a mutant strain bearing the OSV-resistant H275Y substitution) in a volume of 50 μL.
  • 3. Drug Administration:
    • Test Article: this compound.
    • Control Articles: Vehicle control, and unmodified Zanamivir.
    • Dosing: Administer a single dose of ZNV-C (e.g., 5 mg/kg) or control via intranasal instillation or oral gavage at a specified time post-infection (e.g., 2 hours) for therapeutic evaluation, or prior to infection for prophylactic evaluation.
  • 4. Monitoring:
    • Body Weight: Record daily for 14 days. Mice losing more than 25% of initial body weight are humanely euthanized.
    • Survival: Monitor for 14 days post-infection.
  • 5. Viral Titre Determination: On day 3 or 4 post-infection, euthanize a subset of mice (n=3 per group) and harvest lungs. Homogenize lung tissues, clarify by centrifugation, and determine viral loads in the supernatants by plaque assay on Madin-Darby Canine Kidney (MDCK) cells.
Pharmacokinetic Profiling Protocol

This protocol describes the method for comparing the plasma half-life of ZNV-C to unmodified Zanamivir.

  • 1. Dosing and Sampling: Administer a single dose of ZNV-C or ZNV to mice (e.g., 5 mg/kg, i.v. or i.n.). Collect blood samples (e.g., via retro-orbital bleeding) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) post-dose.
  • 2. Sample Processing: Centrifuge blood samples to obtain plasma.
  • 3. Bioanalysis:
    • Sample Preparation: Extract analytes from plasma using protein precipitation or solid-phase extraction.
    • Quantification: Analyze drug concentrations using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Calculate pharmacokinetic parameters (e.g., half-life t₁/₂, area under the curve AUC, maximum concentration Cmax) using non-compartmental analysis.

Mechanism of Action

The workflow below illustrates the proposed mechanism of action for the this compound, which underlies its sustained efficacy.

G ZNVC This compound Membrane Targets and integrates into the host cell membrane ZNVC->Membrane Internalization Conjugate is internalized into the host cell Membrane->Internalization NA_Inhibition Inhibits viral neuraminidase (NA) function Internalization->NA_Inhibition Releases active drug Assembly_Disruption Disrupts assembly of progeny virions Internalization->Assembly_Disruption Prolonged_Effect Sustained antiviral effect and prolonged half-life NA_Inhibition->Prolonged_Effect Assembly_Disruption->Prolonged_Effect

The mechanistic pathway shows how the cholesterol moiety alters the drug's behavior, leading to membrane targeting and a dual inhibitory mechanism that results in a prolonged effect, enabling single-dose efficacy [1].

Formulation and Stability

For in vivo studies, the conjugate requires specific formulation due to its physicochemical properties.

  • Molecular Formula: C₆₁H₁₀₄N₈O₁₅ [5] [6]
  • Molecular Weight: 1189.52 g/mol [5]
  • CAS Number: 2478446-18-1 [5] [6]
  • Solubility: The compound may have low aqueous solubility. For in vivo administration, it can be dissolved in DMSO and then further formulated in solvents like PEG300, Tween 80, and saline according to standard protocols [6].
  • Storage: The powder should be stored at -20°C for long-term stability (e.g., 3 years). Prepared solution formulations can be stored at -80°C for up to 6 months [6].

Conclusion and Research Implications

The this compound validates cholesterol conjugation as a powerful prodrug strategy for developing long-acting antiviral agents. Its ability to provide 100% survival with a single dose against both wild-type and drug-resistant influenza viruses in preclinical models highlights its significant therapeutic potential [1]. This approach effectively addresses the major limitations of current neuraminidase inhibitors: poor pharmacokinetics and drug resistance.

The broader implication is that cholesterol conjugation can be a platform technology to improve the pharmacokinetics and efficacy of other small-molecule therapeutics, opening new avenues for single-dose treatments of infectious diseases [1] [4].

References

cholesterol conjugation techniques for small molecule therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cholesterol Conjugation

Cholesterol conjugation has emerged as a powerful strategy for enhancing the delivery and therapeutic efficacy of various bioactive molecules, particularly nucleic acids and proteins. This approach leverages cholesterol's natural role in cellular uptake mechanisms to improve pharmacokinetics, biodistribution, and cellular internalization of therapeutic compounds [1] [2].

The fundamental principle involves covalently linking cholesterol to therapeutic molecules through various chemical linkers, creating conjugates that can more effectively cross cellular membranes and reach intracellular targets. This technique has shown significant promise for siRNA delivery, protein therapeutics, and other biological molecules that normally face challenges crossing the lipid bilayer [1] [3].

Chemical Conjugation Strategies

Linker Design Considerations

The choice of linker between cholesterol and the therapeutic molecule is critical for determining the conjugate's behavior and efficacy. Linker length, flexibility, and chemical composition significantly impact cellular uptake, subcellular localization, and ultimately, therapeutic activity.

  • Linker Length: Research demonstrates that longer linkers (e.g., C8, C15) generally enhance silencing activity in carrier-free delivery modes compared to shorter linkers (C3) for 3'-cholesterol-siRNA conjugates [1].
  • Linker Composition: Various linker types have been successfully employed, including:
    • Serinol-based linkers
    • Aminohexanoic acid-extended linkers
    • Hexaethylene glycol-based linkers
    • Hexamethylenediamine linkers for 5'-conjugates [1]
  • Conjugation Sites: Attachment can occur at different positions on the therapeutic molecule, with 5'-conjugates often showing superior activity compared to 3'-conjugates in siRNA applications [1].
Phase Selectivity and Cellular Localization

The linker length directly influences membrane domain selectivity, which can be leveraged for targeted subcellular delivery:

Linker Length Membrane Domain Preference Cellular Localization Key Characteristics
Short linker (C0, direct conjugation) Liquid-disordered (Ld) domains (>90% selectivity) Internalized into cell interior Targets more fluid membrane regions
Medium linker (C6) Liquid-ordered (Lo) domains (>80% selectivity) Retained at plasma membrane Associates with cholesterol-rich domains; reduced internalization
Longer linkers (C8, C15) Enhanced carrier-free activity Improved cytosolic delivery Better silencing efficiency in absence of transfection agents [4]

This phase selectivity is particularly valuable for targeting specific membrane microdomains involved in cellular signaling pathways [4].

Protocol 1: Cholesterol-siRNA Conjugation

Materials and Reagents
  • Selectively or fully modified siRNA strands (sense strand for conjugation)
  • Cholesterol derivative with appropriate functional group (e.g., cholesterol-NHS ester)
  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
  • Triethylamine or diisopropylethylamine
  • Buffer solutions: 0.1M phosphate buffer (pH 7.4-8.5), ammonium acetate buffer
  • Purification equipment: HPLC system with C18 column, desalting columns
  • Characterization: Mass spectrometry, analytical HPLC, gel electrophoresis
Conjugation Procedure
  • Preparation of Reaction Mixture:

    • Dissolve the sense strand of siRNA (1 equiv.) in anhydrous DMSO or phosphate buffer (pH 8.0)
    • Add cholesterol derivative (1.2-2.0 equiv.) to the solution
    • For non-aqueous conditions, add triethylamine (2-3 equiv.) as a base catalyst
  • Conjugation Reaction:

    • Incubate the reaction mixture at 25-37°C for 4-16 hours with gentle agitation
    • Monitor reaction progress by analytical HPLC or TLC
  • Purification:

    • Dilute the reaction mixture with 0.1M ammonium acetate buffer (pH 6.5-7.0)
    • Purify the conjugate by reverse-phase HPLC using a C18 column with acetonitrile/water gradient
    • Alternatively, use desalting columns for initial purification followed by HPLC
  • Characterization:

    • Verify conjugation success by mass spectrometry (MALDI-TOF or ESI-MS)
    • Assess purity by analytical HPLC (>90%)
    • Confirm biological activity by gel shift assay or in vitro silencing assay
Annealing of siRNA Strands
  • Mix equimolar amounts of cholesterol-conjugated sense strand and unmodified antisense strand in annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES, pH 7.4)
  • Heat the mixture to 90°C for 1 minute, then slowly cool to room temperature over 30-60 minutes
  • Verify duplex formation by native gel electrophoresis or melting curve analysis [1]

Protocol 2: Non-Covalent Cholesterol Tagging for Proteins

Materials and Reagents
  • Target protein or antibody
  • Cholesterol-based tagging molecules (e.g., CB-tag derivatives)
  • Buffer: PBS (pH 7.4), HEPES-buffered saline
  • Purification: Size exclusion chromatography columns, dialysis membranes
  • Cell culture media and reagents for validation
Tagging Procedure
  • Complex Formation:

    • Prepare cholesterol tag solution in DMSO or aqueous buffer containing cyclodextrin
    • Mix cholesterol tag with target protein at molar ratios ranging from 5:1 to 20:1 (tag:protein)
    • Incubate at 4°C for 30-60 minutes to allow non-covalent association
  • Purification of Complexes:

    • Remove excess unbound tags using size exclusion chromatography (e.g., PD-10 columns)
    • Alternatively, use dialysis against PBS or cell culture medium for 2-4 hours
    • Concentrate the final complex using centrifugal filters if needed
  • Validation of Tagging:

    • Confirm complex formation by native gel electrophoresis
    • Assess protein integrity by SDS-PAGE
    • Verify functionality through activity assays when possible [3]

Experimental Validation and Assessment Protocols

Cytosolic Delivery Assessment

Accurate assessment of subcellular localization is crucial for validating conjugation success:

  • Live-Cell Imaging:

    • Culture target cells (e.g., HeLa, KB-8-5) on glass-bottom dishes
    • Treat with cholesterol-conjugated therapeutics at optimized concentrations
    • Incubate for 2-24 hours depending on the application
    • Image using confocal microscopy with appropriate organelle markers
  • Differentiating Cytosolic vs. Endosomal Localization:

    • Diffuse fluorescence throughout the cell indicates successful cytosolic delivery
    • Punctate patterns suggest endosomal entrapment
    • Use organelle-specific markers (Lysotracker, Dextran) for colocalization studies
    • Nuclear localization of fluorescent proteins (e.g., GFP) confirms cytosolic access [2]
  • Functional Validation:

    • For siRNA: Measure target gene knockdown by qPCR, Western blot, or fluorescent reporter assays
    • For proteins: Assess biological activity through enzyme assays or functional readouts [1] [3]
Mechanism of Uptake Studies
  • Inhibitor Studies:

    • Pre-treat cells with various endocytosis inhibitors:
      • Methyl-β-cyclodextrin (cholesterol depletion, 5-10 mM)
      • Chlorpromazine (clathrin-mediated endocytosis inhibitor, 5-10 μg/mL)
      • Cytochalasin D (macropinocytosis inhibitor, 1-5 μM)
      • Sodium azide (energy depletion, 10-20 mM)
    • Compare uptake efficiency with and without inhibitors
  • Temperature Dependence:

    • Perform uptake experiments at 4°C (inhibits energy-dependent processes)
    • Compare with results at 37°C
    • Note that 4°C also reduces membrane fluidity, potentially affecting direct penetration [2]

Application-Specific Optimization

siRNA Therapeutic Applications

For siRNA-cholesterol conjugates, several optimization parameters significantly impact efficacy:

Parameter Options Performance Considerations
Conjugation site 5'-end, 3'-end, internal 5'-conjugates often show superior activity [1]
siRNA modification pattern Unmodified, selective (light), full (heavy) Fully modified patterns enhance nuclease resistance and duration [1]
Duplex structure 21/21 nt, 19/21 nt (-2G) Truncated sense strand may improve RISC loading in some cases [1]
Linker length C3, C8, C15, serinol-based, PEG-based Longer linkers (C8, C15) improve carrier-free activity for 3'-conjugates [1]
Protein Delivery Applications

For cholesterol-assisted protein delivery, key considerations include:

  • Protein Size: Smaller proteins (<30 kDa) show higher cytosolic delivery efficiency than larger proteins [3]
  • Tagging Chemistry: Non-covalent cholesterol tagging can circumvent protein denaturation issues
  • Delivery Efficiency: Optimize cholesterol-to-protein ratio for each specific application
  • Functional Integrity: Always validate that the protein retains biological activity after conjugation/tagging

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Conjugation Efficiency:

    • Increase reaction time or temperature
    • Use fresh cholesterol derivatives with reactive groups
    • Optimize solvent system (organic/aqueous mixtures)
  • Poor Cellular Uptake:

    • Evaluate and optimize linker length
    • Consider alternative conjugation sites
    • Assess cholesterol positioning relative to the therapeutic molecule
  • Endosomal Entrapment:

    • Combine with endosomolytic agents if needed
    • Optimize cholesterol density and presentation
    • Consider alternative direct cytosolic delivery strategies [2]
  • Cytotoxicity:

    • Titrate conjugate concentration
    • Assess cell viability over 24-72 hours
    • Modify linker chemistry to reduce potential membrane disruption

Summary and Future Perspectives

Cholesterol conjugation represents a versatile platform for enhancing the delivery of various therapeutic modalities. The protocols outlined here provide a foundation for developing effective cholesterol-conjugated therapeutics, with key success factors including appropriate linker selection, conjugation site optimization, and thorough biological validation.

Future directions in this field may include:

  • Development of cleavable linkers for controlled release
  • Combination with targeting ligands for tissue-specific delivery
  • Adaptation for emerging therapeutic modalities like gene editing tools
  • Improved understanding of structure-activity relationships to guide rational design

The experimental workflows below summarize the key processes and structure-activity relationships in cholesterol conjugation:

Cholesterol Conjugation Workflow

G Start Start Conjugation Protocol LinkerSelect Linker Selection (C0, C6, C8, C15) Start->LinkerSelect ConjugationMethod Conjugation Method (Covalent vs Non-covalent) LinkerSelect->ConjugationMethod ReactionSetup Reaction Setup (Solvent, Molar Ratio, Time) ConjugationMethod->ReactionSetup Purification Purification (HPLC, Size Exclusion) ReactionSetup->Purification Characterization Characterization (MS, HPLC, Gel) Purification->Characterization Validation Biological Validation (Uptake, Activity, Localization) Characterization->Validation Optimization Optimization (Linker, Site, Ratio) Validation->Optimization If Needed End Final Conjugate Validation->End Success Optimization->LinkerSelect Refine Parameters

Conjugate Structure-Activity Relationship

G Structure Conjugate Structure LinkerLength Linker Length Structure->LinkerLength ConjugationSite Conjugation Site Structure->ConjugationSite Modification Therapeutic Molecule Modification Pattern Structure->Modification LoSelectivity Lo Domain Selectivity LinkerLength->LoSelectivity Long Linker (C6+) LdSelectivity Ld Domain Selectivity LinkerLength->LdSelectivity Short Linker (C0) CytosolicAccess Cytosolic Access ConjugationSite->CytosolicAccess 5'-end vs 3'-end CarrierFree Carrier-Free Activity Modification->CarrierFree Heavy vs Light

References

addressing Zanamivir-Cholesterol Conjugate solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Reconstitution Guide

This product is typically solid at room temperature and has very low water solubility due to its high molecular weight and logP value [1]. The table below summarizes its key physicochemical characteristics and recommended stock solution preparation methods.

Property Value / Description
Molecular Formula C61H104N8O15 [1] [2]
Molecular Weight 1188.762 g/mol (exact mass) [1]
Appearance Solid [1]
LogP 5.3 [1]
CAS Number 2478446-18-1 [1] [2]
Recommended Solvent for Stock DMSO [1]
Stock Solution Preparation (10 mM)
1. Mass: Weigh 11.89 mg of Zanamivir-Cholesterol Conjugate.
2. Solvent: Add to 1 mL of pure DMSO.
3. Mix: Vortex or sonicate until a clear solution is obtained.
4. Storage: Aliquot and store at -20°C to ensure stability for up to 6 months. Avoid repeated freeze-thaw cycles [1].

In Vivo Formulation Protocols

For animal studies, the DMSO stock solution must be further diluted into biocompatible formulations. Below are two validated protocols for injection, using the DMSO stock as a starting point [1].

Formulation Composition (by volume) Preparation Steps

| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | 1. Mix 100 μL of 10 mM DMSO stock with 50 μL Tween 80. 2. Dilute the mixture with 850 μL of saline (0.9% NaCl). 3. Vortex thoroughly until the solution is clear and homogenous. | | Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | 1. Mix 100 μL of 10 mM DMSO stock with 400 μL PEG300 and 50 μL Tween 80. 2. Dilute the mixture with 450 μL of saline. 3. Vortex thoroughly until the solution is clear and homogenous. |

Frequently Asked Questions (FAQs)

Q1: What should I do if the compound precipitates when I dilute my DMSO stock into an aqueous buffer? This is a common issue. To prevent precipitation:

  • Increase Cosolvent/Stabilizer Percentage: Slightly increase the proportion of DMSO, PEG300, or Tween-80 in your final formulation.
  • Use a Surfactant: Ensure Tween 80 is included as per the provided protocols to improve solubility and stability.
  • Slow Dilution: Try adding your DMSO stock solution dropwise to the aqueous phase under constant vortexing.

Q2: Are there alternative formulations for oral administration in animal studies? Yes, for oral dosing, you can suspend the compound in 0.5% carboxymethylcellulose sodium (CMC-Na) [1]. Weigh the compound directly into a vial, add the 0.5% CMC-Na solution, and vortex vigorously to create a uniform suspension immediately before administration.

Q3: The conjugate is not dissolving completely in pure DMSO. What could be wrong?

  • Verify the Solvent: Ensure you are using fresh, high-purity, anhydrous DMSO.
  • Apply Gentle Heat: Briefly warm the vial in your hand or at room temperature. Avoid high heat.
  • Sonication: Sonicate the mixture in a water bath sonicator for 1-2 minutes.
  • Check Stability: If the powder has been stored improperly or for a long time, it may have degraded.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process for preparing the this compound for your experiments, based on the recommended protocols.

Solubility Workflow

References

optimizing Zanamivir-Cholesterol Conjugate plasma half-life

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Cholesterol Conjugation Efficacy

Conjugate / Molecule Model / Context Key Finding on Half-Life / Exposure Primary Mechanism Attributed
Zanamivir-Cholesterol (Small Molecule) Mice (H1N1 influenza) "Markedly improved antiviral efficacy and plasma half-life compared with ZNV." Single-dose administration was effective. [1] [2] Extended plasma half-life; targets cell membrane and inhibits virion assembly. [1]
Chol-Aptamer (Oligonucleotide) BALB/c mice (HCV) Cholesterol conjugation "extended the time that the aptamer was in the plasma, and enhanced aptamer exposure to the body." [3] Association with plasma lipoproteins; reduced renal filtration. [3]
Chol-PIE12-trimer (D-peptide) Rats (HIV inhibitor) Cholesterol conjugation "dramatically improves... half-life." [4] Interaction with serum proteins and localization to cell membranes. [4]

Experimental Protocol: Key Considerations

While a full step-by-step synthesis is beyond this guide's scope, the following protocol outlines the critical stages and troubleshooting points for developing and evaluating your conjugate, based on methodologies from the cited research.

workflow cluster_invitro In Vitro Profiling Start Start: Conjugate Design Synthesis Chemical Synthesis & Purification Start->Synthesis InVitro In Vitro Profiling Synthesis->InVitro InVivoPK In Vivo PK Study InVitro->InVivoPK InVivoEff In Vivo Efficacy Study InVivoPK->InVivoEff End Lead Candidate InVivoEff->End Potency Antiviral Potency Assay Internalization Cellular Uptake Study Potency->Internalization Tox Cellular Toxicity Test Internalization->Tox LowYield Low Synthesis Yield LowYield->Synthesis LowPotency Reduced In Vitro Potency LowPotency->Potency PoorPK Suboptimal PK Profile PoorPK->InVivoPK

Key Stages and Troubleshooting:

  • Chemical Synthesis & Purification: The conjugation chemistry must be optimized. A cited study conjugated thiocholesterol to a maleimide-PEG group on their molecule [4].
    • Troubleshooting: If you encounter low synthesis yield, re-optimize the reaction conditions (solvent, temperature, reagent ratios) and use rigorous purification (e.g., RP-HPLC) to isolate the pure conjugate [4].
  • In Vitro Profiling: Before in vivo studies, confirm the conjugate works as intended in cells.
    • Antiviral Potency: Test against target viruses (e.g., influenza) and compare IC50 to the unconjugated drug [1].
    • Cellular Uptake: Use techniques like in situ hybridization or fluorescence tagging to verify the conjugate enters cells more efficiently than the unconjugated drug [3].
    • Cellular Toxicity: Perform cell viability assays (e.g., MTT) to ensure conjugation does not introduce cytotoxicity. One study treated cells with up to 5 mg/ml of chol-aptamer without observing toxicity [3].
    • Troubleshooting: If in vitro potency is reduced, verify that conjugation does not sterically hinder the active drug's binding to its target. The linker length and chemistry may need adjustment.
  • In Vivo Pharmacokinetics (PK): This is the core of half-life optimization.
    • Study Design: Administer the conjugate intravenously to healthy animal models (e.g., mice, rats). Collect serial blood samples over time and measure drug concentration in plasma [3] [5].
    • Data Analysis: Calculate PK parameters (e.g., elimination half-life, AUC, clearance) and compare them directly to the unconjugated drug. Successful conjugation should show a significant increase in half-life and AUC [1] [3].
    • Troubleshooting: A suboptimal PK profile (rapid clearance) may suggest instability or insufficient interaction with plasma components. Consider modifying the cholesterol linker or exploring other PK-enhancing strategies like PEGylation in combination with cholesterol [4].
  • In Vivo Efficacy: Finally, validate the functional benefit of the improved PK.
    • Study Design: Use a lethal challenge model in mice. A key finding was that a single dose of the Zanamivir-cholesterol conjugate protected mice from both wild-type and oseltamivir-resistant H1N1 influenza, demonstrating sustained effect [1].

Key Mechanisms & Strategic Insights

  • Mechanism of Action: The conjugate's improved efficacy comes from a dual mechanism. It inhibits neuraminidase and targets the cell membrane, entering host cells to disrupt the assembly of new virions [1]. The cholesterol moiety facilitates this membrane targeting.
  • Administration Route: Intravenous (IV) administration is often more suitable for these conjugates than intraperitoneal (IP) injection, as IV leads to a longer plasma exposure time [3].
  • Broader Applicability: Cholesterol conjugation is a validated strategy across drug classes (small molecules, oligonucleotides, peptides) to enhance half-life by increasing association with plasma components and reducing renal clearance [1] [3] [4].

References

improving Zanamivir-Cholesterol Conjugate metabolic stability

Author: Smolecule Technical Support Team. Date: February 2026

Core Strategies for Enhanced Stability

The main challenge is ensuring the conjugate remains intact in the bloodstream to achieve its long-acting purpose. The leading design strategy focuses on using a stable linker.

  • Use a Non-Cleavable Linker: Research on a similar long-acting conjugate, CD388, demonstrates that a non-cleavable polyethylene glycol (PEG)-based linker successfully prevents the release of free Zanamivir [1]. In a rat study, the intact conjugate was the major component circulating in the plasma, and no free Zanamivir was detected in any analyzed matrices [1]. This indicates high metabolic stability for the conjugate.
  • Expected Metabolic Products: Even with a stable linker, the conjugate is eventually metabolized. Studies show that the primary metabolites are not free Zanamivir, but larger fragments like the unmodified dimeric Zanamivir plus the linker (di-ZAN) [1]. This confirms that the linker design successfully protects the active drug moiety.

The table below summarizes the key findings from the relevant conjugate study.

Conjugate Name Linker Type Major Circulating Component Key Metabolites Identified Free Zanamivir Detected?
CD388 (Zanamivir-Fc conjugate) [1] Non-cleavable PEG-based The intact conjugate itself [1] di-ZAN (dimeric Zanamivir + linker) [1] No [1]
Zanamivir-Cholesterol [2] Information not specified in search results Information not specified in search results Information not specified in search results Information not specified in search results

Experimental Workflow for Stability Assessment

To evaluate the metabolic stability of your conjugate, you can follow the key methodologies from published studies. The diagram below outlines the core experimental workflow.

A Administer Radiolabeled Conjugate (e.g., ¹⁴C-CD388) B Collect Plasma, Tissues, Urine, and Feces over Time A->B C Analyze Samples B->C D Quantify Radioactivity (Tissue Distribution & Recovery) C->D E Identify Components via Liquid Chromatography-Mass Spectrometry (LC-MS) C->E

Here is a detailed breakdown of the key protocols from the research:

  • In Vivo Pharmacokinetic and Mass Balance Study [1]

    • Objective: To track the absorption, distribution, metabolism, and excretion (ADME) of the conjugate.
    • Protocol:
      • Administration: A single subcutaneous dose of radiolabeled conjugate (e.g., ¹⁴C-CD388) is administered to animal models (e.g., rats).
      • Sample Collection: Collect plasma, various tissues (e.g., lung, kidney), urine, and feces at predetermined time points over an extended period (e.g., 28 days).
      • Radioactivity Measurement: Quantify drug-related radioactivity in all samples to determine tissue distribution, elimination pathways, and total recovery of the administered dose.
  • Metabolite Profiling and Identification [1]

    • Objective: To characterize the chemical nature of the circulating drug and its metabolites.
    • Protocol:
      • Sample Analysis: Analyze plasma, urine, and fecal samples using liquid chromatography-accurate mass spectrometry (LC-MS).
      • Component Identification: Identify the chemical structures of the major circulating components and metabolites by comparing their mass spectra to reference standards. The goal is to confirm the presence of the intact conjugate and identify any metabolic byproducts like the di-ZAN fragment.

Key Takeaways for Your Research

  • Linker Design is Crucial: The evidence strongly supports that a non-cleavable PEG-based linker is a viable solution to prevent the release of free Zanamivir and significantly improve metabolic stability [1].
  • Stability Leads to Long-Action: A stable conjugate design results in a prolonged terminal half-life (e.g., 190 hours in rats for CD388) and sustained exposure in the target organ, the lungs [1].
  • Focus on Metabolite Characterization: Your analytical efforts should focus on using LC-MS to confirm the absence of free Zanamivir and to identify the stable metabolite fragments, which serves as proof of a successful conjugate design [1].

References

reducing dosing frequency for neuraminidase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Key Challenges in Dosing Frequency & Resistance

The primary obstacle to reducing NI monotherapy dosing is the potential emergence of drug-resistant influenza viruses. The table below summarizes the resistance risks associated with different antiviral strategies, based on a modeling study for a typical U.S. influenza season [1].

Antiviral Strategy Reduction in DALYs Lost Risk of Widespread Resistance
Baloxavir Monotherapy (20% of symptomatic patients >5 years old) 32.3% 26.4%
Oseltamivir Monotherapy (same patient group) 19.5% 5.4%
Baloxavir-Oseltamivir Combination Therapy (same patient group) 33.5% 10.2%

This data highlights a critical trade-off: while baloxavir may offer a greater reduction in disease burden, it carries a significantly higher risk of resistance emerging and spreading. This risk is most pronounced in young children, who have a higher probability of generating resistant variants during treatment [1].

Alternative Strategies to Explore

Instead of simply reducing the frequency of a single drug, current research focuses on two main strategies to outmaneuver resistance.

  • Combination Antiviral Therapy Using two drugs with different mechanisms of action can significantly mitigate resistance risk. As shown in the table above, combining baloxavir (a cap-dependent endonuclease inhibitor) with oseltamivir (a neuraminidase inhibitor) achieves a high reduction in disease burden while cutting the resistance risk of baloxavir alone by more than half [1].

    • Clinical Context: This approach is already recommended by the CDC for treating immunocompromised patients infected with novel influenza A viruses, as they have an increased potential for emergent resistance [2].
  • Investigating Next-Generation Neuraminidase Inhibitors Research into new NI compounds continues. Structure-based drug design using 3D-QSAR (Quantitative Structure-Activity Relationship) models and molecular docking studies can help optimize the pharmacophore (the essential structural features responsible of a drug's activity). The goal is to develop NIs with:

    • Higher binding affinity to the neuraminidase active site.
    • Improved pharmacokinetics (e.g., better oral bioavailability, longer half-life). This approach aims to create more potent inhibitors that could potentially be dosed less frequently, but it remains an area of active development [3].

Experimental Workflow for Resistance Monitoring

When evaluating any new dosing regimen or drug candidate, a robust protocol for monitoring antiviral resistance is essential. The following diagram outlines a standard workflow for this process.

G Start Start: Patient Sample (Respiratory Specimen) A Viral RNA Extraction and RT-PCR Start->A B NA Gene Sequencing A->B C Sequence Analysis B->C D Identify Known/Novel Resistance Mutations C->D G Report Resistant Variant C->G For known mutations E Phenotypic Assay (e.g., NA Inhibition Assay) D->E For novel mutations F Determine Fold-Change in IC50 Value E->F F->G

Key Steps in the Workflow:

  • Specimen Collection & Sequencing: Collect upper or lower respiratory tract specimens and perform RT-PCR to confirm influenza. Sequence the neuraminidase (NA) gene, focusing on the catalytic and framework residues [2] [4].
  • Genotypic Analysis: Analyze the sequence for known resistance markers (e.g., the H274Y mutation in N1, which confers high resistance to oseltamivir and peramivir) and any novel mutations [4].
  • Phenotypic Confirmation: For novel mutations, conduct a neuraminidase inhibition (NI) assay to determine the half-maximal inhibitory concentration (IC₅₀). A significant increase (fold-change) in IC₅₀ compared to a wild-type reference virus confirms reduced drug susceptibility [4].

FAQs for Researchers

Q1: What are the primary mechanisms by which NA mutations cause drug resistance? Mutations in the neuraminidase gene lead to resistance through three main mechanisms [4]:

  • Disrupting hydrogen bonds: Mutations interfere with the binding of the drug to the active site of the enzyme.
  • Causing steric hindrance: A bulky amino acid substitution physically blocks the inhibitor from accessing the active site.
  • Changing monomer stability: Mutations can alter the stability of the NA tetramer, indirectly affecting drug binding.

Q2: Are there any clinical scenarios where later treatment initiation is still effective? Yes. For critically ill patients hospitalized with influenza, observational studies have shown that initiating NI treatment even up to 4-5 days after symptom onset is associated with improved survival compared to no treatment. The greatest benefit is seen with early treatment, but a significant survival advantage remains for treatment started within this window [5] [6].

Q3: What is the global resistance rate of circulating influenza viruses to NIs? Globally, resistance rates to neuraminidase inhibitors have generally remained stable and low (around 1% or less). However, sporadic emergence of resistant strains occurs, and the rate can vary by subtype and season. For instance, influenza A(H1N1)pdm09 has shown a slightly higher propensity for resistance, often linked to the H274Y mutation, compared to H3N2 or influenza B viruses [4].

References

strategies to enhance Zanamivir-Cholesterol Conjugate cellular uptake

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Uptake Strategy

The primary strategy for enhancing the cellular uptake of the Zanamivir-Cholesterol (ZNV-C) conjugate is built directly into its molecular design. The conjugation to cholesterol fundamentally alters the drug's interaction with the cell membrane.

  • Cholesterol as an Uptake Enhancer: Cholesterol is a natural and critical component of the plasma membrane, particularly in cholesterol- and sphingolipid-rich microdomains known as lipid rafts [1]. Many viruses, including influenza, use these rafts as entry and assembly platforms [1].
  • Mechanism of the Conjugate: The ZNV-Cholesterol conjugate is designed to target the cell membrane directly [2] [3] [4]. The cholesterol moiety embeds the drug into the lipid bilayer, facilitating its entry into host cells. This is a shift from the action of unmodified Zanamivir, which operates outside the cell in the respiratory mucus [5].
  • Dual Action: Once incorporated into the cell, the conjugate not only inhibits the neuraminidase (NA) function but also disrupts the assembly of new viral particles, providing a potent antiviral effect [2] [4].

The diagram below illustrates how this conjugate leverages cholesterol-mediated uptake.

G ZNV Zanamivir (ZNV) Conjugate ZNV-Cholesterol Conjugate ZNV->Conjugate  Chemical Conjugation Cholesterol Cholesterol Moiety Cholesterol->Conjugate Membrane Cell Membrane (Lipid Raft) Conjugate->Membrane  Cholesterol-mediated  Insertion Internalization Cellular Uptake Membrane->Internalization  Energy-dependent  Endocytosis? Effect Dual Antiviral Effect: 1. NA Inhibition 2. Disrupted Virion Assembly Internalization->Effect

Experimental Protocols for Uptake Studies

To empirically verify and study the cellular uptake of the ZNV-Cholesterol conjugate in your experiments, you can employ the following methodologies.

Protocol 1: Using Endocytic Inhibitors

This protocol helps determine the specific pathway through which the conjugate enters the cell [6].

  • Cell Seeding: Seed appropriate cell lines (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates and culture until ~70% confluent.

  • Inhibitor Pre-treatment: Pre-treat cells with specific pathway inhibitors for 1 hour. Use the following table as a guide:

    | Target Pathway | Inhibitor | Suggested Working Concentration | Role in Uptake Elucidation | | :--- | :--- | :--- | :--- | | Clathrin-Mediated Endocytosis (CME) | Chlorpromazine | 5-10 µM | If uptake decreases, CME is likely involved [6]. | | Caveolae-Mediated Endocytosis (CvME) | Genistein | 100-200 µM | If uptake decreases, CvME is likely involved [6]. | | Macropinocytosis | EIPA (Ethylisopropylamiloride) | 25-50 µM | If uptake decreases, macropinocytosis is likely involved [6]. | | Cholesterol Depletion | Methyl-β-cyclodextrin (MβCD) | 2-10 mM | Depletes cholesterol; a strong reduction in uptake confirms lipid raft dependence [1]. |

  • Conjugate Incubation: Add the ZNV-Cholesterol conjugate to the pre-treated cells and incubate for a desired period.

  • Quantification: Wash cells to remove non-internalized conjugate. Lyse cells and quantify internalized drug using techniques like LC-MS/MS or by measuring antiviral efficacy in a plaque reduction assay.

Protocol 2: Fluorescent Tagging and Confocal Microscopy

This protocol visualizes the intracellular trafficking and localization of the conjugate [7].

  • Synthesis of Fluorescent Conjugate: Develop a fluorescent analogue of the ZNV-Cholesterol conjugate by tagging it with a suitable fluorophore (e.g., a dansyl group) [7].
  • Formulate Nanosystem: To improve stability and delivery, co-aggregate the fluorescent conjugate with a cationic lipid like DOTAP to form a stable nanosystem [7].
  • Cell Treatment and Imaging:
    • Incubate cells with the fluorescent nanosystem.
    • At designated time points, wash cells, fix them, and stain cellular compartments (e.g., nuclei, lysosomes).
    • Analyze using confocal microscopy to determine the subcellular location of the fluorescent signal over time [7].
  • Subcellular Fractionation & ICP-MS: For metal-containing conjugates, use subcellular fractionation followed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to precisely quantify ruthenium accumulation in different organelles [7].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when studying cellular uptake.

Issue Possible Cause Suggested Solution
Low Cellular Uptake Conjugate not properly associating with cell membrane. Verify conjugate synthesis and purity. Increase incubation time. Confirm that your experimental cells express the relevant entry pathways (e.g., lipid raft abundance) [8] [1].
High Cytotoxicity Off-target effects or disruption of membrane integrity. Titrate the conjugate concentration to find a non-toxic working range. Use a cell viability assay (e.g., MTT) to monitor toxicity [7].
Inconsistent Uptake Results Variability in cell culture conditions or inhibitor efficacy. Standardize cell passage number and confluence. Use fresh inhibitor stocks and include positive/negative controls for each inhibition experiment [6].
Poor Solubility of Conjugate Hydrophobic nature of cholesterol. Formulate the conjugate into a nanosystem using a cationic lipid carrier like DOTAP to improve aqueous dispersion and stability [7].

Strategies for Optimizing Uptake Efficiency

Based on the mechanism, you can explore these strategies to further enhance uptake in your experiments.

  • Optimize Nanocarrier Formulation: As demonstrated in other drug studies, formulating the conjugate into a cationic liposomal system (e.g., with DOTAP) can significantly boost cellular interaction and internalization through electrostatic attraction with the negatively charged cell membrane [7].
  • Leverage Lipid Raft Biology: Since the conjugate targets lipid rafts, any experimental condition that modulates raft integrity (e.g., cholesterol depletion with MβCD as a control) will directly impact uptake efficiency. Ensure your cell culture conditions support robust lipid raft formation [1].
  • Explore Alternative Targeting Moieties: While cholesterol is effective, the principle of conjugation is broad. Research shows that cell-penetrating peptides (CPPs) or guanidinium groups can also be used to enhance the uptake of various cargoes by interacting with the hydrophilic portion of the membrane [8].

The Zanamivir-Cholesterol conjugate represents an innovative prodrug strategy where the uptake enhancer is an integral part of the molecule. Your experimental focus should be on confirming and leveraging its lipid raft-dependent entry mechanism.

References

scaling up Zanamivir-Cholesterol Conjugate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Zanamivir-Cholesterol Conjugate: Technical Overview

The this compound represents an innovative approach to improving the pharmacokinetic profile of the antiviral drug Zanamivir. The strategy involves chemically linking Zanamivir to a cholesterol molecule, which significantly enhances its plasma half-life and antiviral efficacy, even against oseltamivir-resistant strains [1].

The proposed mechanism suggests that this conjugate targets the cell membrane, is taken up by host cells, and exerts its effect by inhibiting neuraminidase function and the assembly of new virions [1]. Scaling up the synthesis of such a complex molecule from laboratory to preparative scale involves systematic optimization and troubleshooting.

Troubleshooting Guide for Synthesis Scale-Up

Here is a structured guide to help you identify and resolve common issues encountered during the scale-up process.

Stage Common Issue Potential Causes Troubleshooting Steps
Reaction & Coupling Low yield of conjugate product Incomplete reaction; inefficient coupling reagent; suboptimal molar ratio; solvent impurities. Verify reagent purity; optimize stoichiometry of Zanamivir to cholesterol; screen different coupling agents (e.g., DCC, EDC); ensure anhydrous reaction conditions.
Formation of multiple by-products Lack of reaction specificity; over-activation; side reactions. Introduce protective groups if necessary; monitor reaction progress (TLC/LC-MS); optimize reaction temperature and addition rate of reagents.
Purification & Analysis Difficulty in purifying conjugate from reactants Poor separation on column chromatography; similar polarity of product and reactants. Switch to reverse-phase or flash chromatography; develop a gradient elution method; explore preparatory HPLC for final purification.
Inconsistent analytical results Impurities; degradation of product; inadequate analytical method. Establish a validated, stability-indicating HPLC-UV/MS method; use standardized sample preparation.
Formulation & Stability Poor solubility of final conjugate Inherent hydrophobicity of cholesterol moiety; particle aggregation. Consider nanocarrier systems (e.g., liposomes, polymers) to enhance solubility and delivery [2].
Physical or chemical instability Hydrolysis; oxidation; temperature-sensitive degradation. Conduct forced degradation studies; optimize lyophilization cycle; use appropriate cryoprotectants; store under inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) we should monitor for the this compound? The key CQAs include:

  • Assay and Purity: The identity and quantity of the main peak, along with levels of any impurities or degradation products, should be determined using a validated HPLC or LC-MS method.
  • Chiral Purity: Ensure no racemization has occurred during synthesis, which could impact biological activity.
  • Residual Solvents: Monitor and control solvents used in the synthesis and purification processes to meet ICH guidelines.
  • Water Content: For a lyophilized product, control residual moisture to ensure long-term stability.

Q2: How can we transition from a batch process to a more continuous manufacturing process? A full transition may not be immediately feasible, but you can start by implementing semi-continuous unit operations. Focus first on the slowest or most variable step in your process. For example, you could explore:

  • Flow Chemistry: For the coupling reaction, which can offer better control over reaction parameters and improve safety.
  • In-line Monitoring: Use tools like PAT (Process Analytical Technology) to monitor critical process parameters in real-time, enabling better control.

Q3: Our purified conjugate shows acceptable purity by HPLC, but in-vitro activity is low. What could be the cause? This discrepancy suggests the compound's structure is correct, but its functional delivery is impaired. Potential causes and investigations include:

  • Incorrect Conformation/Stereochemistry: Confirm that the synthetic route did not alter the active stereocenters of Zanamivir, which are critical for binding to neuraminidase.
  • Aggregation: The hydrophobic cholesterol tail may cause the conjugate to form large aggregates in solution, reducing its cellular availability. Perform dynamic light scattering (DLS) to check for sub-visible particles and consider formulation aids or surfactants.
  • Delivery Failure: The conjugate might not be reaching its intended site of action within the cell. Re-evaluate the formulation strategy, potentially incorporating the conjugate into a nanoparticle delivery system to enhance cellular uptake [2].

Q4: What are the key considerations for designing a stability study for the drug substance? Follow the ICH Q1A(R2) guideline. Key considerations include:

  • Storage Conditions: Long-term studies at 25°C ± 2°C/60% RH ± 5% RH, and accelerated conditions at 40°C ± 2°C/75% RH ± 5% RH.
  • Testing Frequency: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.
  • Attributes to Test: Include appearance, assay, impurities, chiral purity, water content, and any other specific CQAs.
  • Packaging: Use packaging that is representative of the proposed commercial packaging.

Experimental Workflow for Process Development

The following diagram outlines a logical workflow for developing and scaling up your synthesis process, integrating the troubleshooting points mentioned above.

G Start Start: Establish Analytical Methods Step1 Small-Scale Reaction Screening Start->Step1 Step2 Purification Route Scouting Step1->Step2 Step3 Identify Critical Process Parameters (CPPs) Step2->Step3 Step4 Scale-Up (Lab to Pilot) Step3->Step4 Step4->Step1 If yield fails Step5 Purification at Scale Step4->Step5 Step5->Step2 If purity fails Step6 Final Product Characterization Step5->Step6 Step6->Step3 If CQAs not met End Define Control Strategy Step6->End

References

overcoming influenza virus resistance with conjugate inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides & FAQs

FAQ: Why explore alternatives to conventional influenza antivirals?

Most conventional anti-influenza drugs are Direct-Acting Antivirals (DAAs) that target viral proteins. However, influenza virus has a high mutation rate, allowing it to rapidly develop mutations that confer drug resistance, often rendering these DAAs clinically ineffective [1]. This necessitates research into alternative strategies with a higher genetic barrier to resistance.

FAQ: What are conjugate inhibitors and what strategies show promise?

In the context of overcoming resistance, "conjugate" strategies often refer to methods that disrupt the critical interactions between viral and host proteins or between different viral proteins themselves [1]. Two promising, non-traditional strategies are:

  • Host-Directed Antivirals (HDAs): These target host proteins that the virus hijacks to replicate. Because host proteins do not mutate as rapidly as viral proteins, HDAs pose a higher genetic barrier to resistance [1] [2]. For a virus to become resistant, it might need to simultaneously mutate several viral proteins that interact with the same host pathway [1].
  • Viral Protein-Pro Interaction (PPI) Inhibitors: These are a class of DAAs designed to block the interaction between two or more viral proteins that are essential for replication. This strategy targets interfaces that are often highly conserved, making it harder for the virus to mutate without compromising its own fitness [3].
Troubleshooting Guide: HDA Screening Challenges
Challenge Possible Cause Solution
High cytotoxicity in primary screens Off-target effects on vital host pathways [1]. Use direct viral replication assays (e.g., plaque reduction) instead of general cell viability/cytotoxicity assays. Implement counter-screens early to identify host-pathway specific effects [2].
Poor translation from in vitro to in vivo models The HDA targets a host protein or pathway that is not perfectly represented in animal models [2]. Prioritize compounds with demonstrated efficacy in multiple, physiologically relevant cell lines (e.g., human respiratory epithelial cells for influenza).
Misleading negative results in target-based screens The screening assay was designed for a specific viral target (DAA) and is not suited to detect activity against host pathways [2]. Employ phenotypic screening (e.g., measuring viral load reduction) as a primary method to identify all active compounds, regardless of mechanism [2].
Troubleshooting Guide: Protein-Protein Interaction Inhibitor Development
Challenge Possible Cause Solution
Weak binding affinity of hits The PPI interface is large and flat, making it difficult for small molecules to bind effectively. Use structure-guided drug design. Perform virtual screening on a library of ~1 million compounds to identify initial hits, then optimize them through medicinal chemistry [3].
Difficulty in measuring PPI inhibition Lack of a robust, high-throughput assay to quantify the disruption of the protein interaction. Develop an ELISA-based assay to directly measure the interaction between two purified viral proteins (e.g., NS3-NS5) and its inhibition by compounds [3].
Uncertainty if compounds bind the intended target Off-target binding or non-specific effects. Use biophysical methods like WaterLOGSY NMR to confirm direct binding between the compound and the target viral protein [3].

Experimental Protocols & Workflows

The following workflows are adapted from successful strategies used for other RNA viruses (like flaviviruses) and can be applied to influenza research.

Protocol 1: Virtual Screening for PPI Inhibitors

This protocol outlines a computational method to identify small molecules that can disrupt the interaction between influenza polymerase subunits (e.g., PA-PB1), a critical interaction for viral replication [3].

Diagram Title: Virtual Screening Workflow

G Start 1. Define Target A 2. Generate Compound Library (~1 million compounds) Start->A B 3. Molecular Docking (Pose prediction & scoring) A->B C 4. Filtering (Remove clashes, bad energy) B->C D 5. Hit Selection (Top 30-50 compounds) C->D End 6. In Vitro Validation D->End

Detailed Methodology:

  • Target Selection and Preparation: Obtain the 3D crystal structure of the target influenza protein complex (e.g., PA-PB1) from the Protein Data Bank. Define the binding pocket at the interaction interface [3].
  • Compound Library Preparation: Use a commercially available library of small molecules (e.g., ~1 million compounds). Prepare the compounds by generating multiple 3D conformations for each [3].
  • Virtual Screening: Perform molecular docking using software like AutoDock Vina. Dock each compound conformation into the defined binding pocket. Score the poses based on predicted binding affinity [3] [4].
  • Hit Selection and Filtering: Filter the top-scoring compounds. Remove those with unfavorable steric clashes or high electrostatic potential energy. Apply further filters for desirable pharmacological properties (e.g., Lipinski's Rule of Five) and low predicted toxicity using tools like SwissADME and ProTox-II [4].
  • In Vitro Validation: The final selected virtual hits (e.g., 30 compounds) should be acquired and tested in cell-based antiviral assays [3].
Protocol 2: Cell-Based Phenotypic HTS for HDAs

This protocol uses a high-throughput screening (HTS) assay normalized to a biological standard to identify compounds that enhance the host's antiviral response, a key HDA mechanism [5] [2].

Diagram Title: Phenotypic HTS Workflow

G Start 1. Plate Cells with Reporter Construct A 2. Add Compound Library & IFN Standard Curve Start->A B 3. Infect with Virus (or stimulate pathway) A->B C 4. Measure Reporter Signal (e.g., Luciferase) B->C D 5. Data Normalization (Convert to IFN-equiv. conc.) C->D End 6. Hit Validation (Dose-response, viral titer) D->End

Detailed Methodology:

  • Assay Design: Use a cell line (e.g., A549 for influenza) stably transfected with a luciferase reporter gene driven by an interferon-stimulated response element (ISRE) [5].
  • Screening Execution: Plate reporter cells in 384-well plates. On each plate, include a standard curve of recombinant interferon (IFN) in a dose-response manner. Add the compound library to the test wells [5].
  • Stimulation and Readout: Infect the plates with influenza virus or stimulate the IFN pathway. After incubation, measure the luciferase activity, which corresponds to ISRE activation.
  • Data Normalization and Analysis: Normalize the luciferase signal from each compound well to the IFN standard curve on the same plate. This converts the raw signal into an effective IFN concentration, allowing for robust cross-plate and cross-screen comparisons. Identify hits based on a combined z-score (e.g., ≥ 2.5) [5].
  • Hit Validation: Confirm hits in a dose-response curve using fresh compound. The ultimate validation should be a direct measurement of antiviral activity using a plaque reduction assay to confirm the compound reduces influenza virus production [2].

The field of antiviral drug discovery is rapidly evolving. The strategies outlined here provide a modern framework for tackling the persistent challenge of influenza virus resistance.

References

improving Zanamivir-Cholesterol Conjugate yield and purity

Author: Smolecule Technical Support Team. Date: February 2026

Conjugate Profile and Known Synthesis Context

The table below summarizes the key information available for the Zanamivir-Cholesterol Conjugate, which provides a foundation for your work [1].

Property Description
CAS Number 2478446-18-1 [1]
Molecular Formula C₆₁H₁₀₄N₈O₁₅ [1]
Molecular Weight 1189.52 g/mol [1]
Biological Activity Long-acting neuraminidase inhibitor; potent efficacy against drug-resistant influenza viruses [1]
Related Prodrug Strategy Amino acid prodrugs of Zanamivir target the hPepT1 intestinal transporter to improve oral absorption [2].

While a direct synthesis protocol for the cholesterol conjugate is not detailed in the search results, one study describes a relevant acyloxy ester prodrug strategy for Zanamivir [2]. The general approach involves:

  • Boc-Protection: Starting with Boc-protected Zanamivir [2].
  • Coupling: Reacting the protected drug with an α-chloro methylester of the desired group (in this context, a cholesterol derivative) in the presence of triethylamine in dimethylformamide (DMF) at 50°C for an extended period [2].
  • Deprotection: Removing the Boc-protecting group with trifluoroacetic acid (TFA) to yield the final conjugate [2].

This established methodology provides a plausible technical framework for the conjugation of Zanamivir to cholesterol.

Common Challenges & Proactive Guidance

Based on general principles of organic synthesis and prodrug development, here are key challenges and proactive investigation areas to guide troubleshooting.

Low Reaction Yield

The coupling reaction between two large, complex molecules like Zanamivir and cholesterol can be inefficient.

  • Troubleshooting Guide:
    • Explore Coupling Agents: Systematically test different coupling reagents (e.g., DCC, EDC, HATU) to find the most efficient one for this specific esterification.
    • Optimize Stoichiometry: Experiment with the molar ratio of reactants (Zanamivir derivative, cholesterol derivative, base).
    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction in real-time and determine the optimal reaction duration before significant side-product formation occurs.
Impurity Formation and Difficult Purification

The reaction may produce several impurities, including unreacted starting materials, isomers, or compounds resulting from cholesterol oxidation.

  • Troubleshooting Guide:
    • Employ Advanced Purification: Standard silica gel chromatography may be insufficient. Consider using preparative High-Performance Liquid Chromatography (HPLC) for higher resolution purification.
    • Characterize Impurities: Use a combination of analytical techniques (HPLC, LC-MS, NMR) to identify the chemical structure of major impurities. This is critical for diagnosing what is going wrong in the reaction.
    • Control Reaction Environment: Ensure an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation of the cholesterol moiety during synthesis.

Recommended Analytical Workflow for QA/QC

Implementing a rigorous analytical workflow is essential for assessing the success of your synthesis and ensuring product quality. The following diagram outlines a recommended process:

G Start Crude Reaction Mixture Step1 Purification (Flash Chromatography, Preparative HPLC) Start->Step1 Step2 Purity Analysis (Analytical HPLC) Step1->Step2 Purified Fraction Step2->Step1 Purity Low Step3 Mass Confirmation (LC-MS/HRMS) Step2->Step3 Purity >95% Step3->Step1 Incorrect MW Step4 Structural Verification (NMR: 1H, 13C) Step3->Step4 Correct MW Step5 Final Product (this compound) Step4->Step5 Structure Confirmed

References

Zanamivir-Cholesterol Conjugate vs standard zanamivir pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacokinetic Comparison

The table below summarizes the available comparative information on the properties and pharmacokinetics of standard Zanamivir and the novel Zanamivir-Cholesterol Conjugate.

Feature Standard Zanamivir This compound
Core Structure Synthetic sialic acid analog (Neuraminidase Inhibitor) [1] Zanamivir molecule conjugated to a cholesterol moiety [2] [3]
Primary Mechanism Inhibits viral neuraminidase, preventing release of new virions from the host cell [4] [1] Inhibits neuraminidase; also disrupts assembly of progeny virions inside the host cell [2]
Administration Route Oral inhalation (approved); Intravenous (approved in some regions) [1] [5] Intranasal (tested in pre-clinical study) [2] [3]
Dosing Frequency Twice daily (b.i.d.) required [4] Effective with single-dose administration in mice [2] [3]
Plasma Half-Life Approximately 2 hours [5] Markedly improved (specific multiple not provided) [2] [3]
Key PK Limitation Short half-life necessitates frequent dosing [2] [4] Designed as a long-acting inhibitor [2] [3]
Efficacy vs. Resistant Virus Effective against most oseltamivir-resistant strains (e.g., H275Y) [4] [1] Potent efficacy against oseltamivir-resistant H1N1 (H275Y) in mice [2]
Clinical Status Approved and widely used [1] Pre-clinical research stage [2]

Experimental Data and Protocols

The data in the table above is largely derived from the methodologies described in the 2021 pre-clinical study on the this compound and from clinical studies on standard Zanamivir.

  • In Vivo Efficacy Protocol (Zanamivir-Cholesterol): The conjugate's sustained effect was demonstrated in a mouse model of lethal influenza infection. Researchers administered a single dose of the conjugate to mice, which were then challenged with either wild-type or oseltamivir-resistant (H275Y) H1N1 influenza viruses. The primary outcome was survival, with the single dose proving sufficient to protect the animals from the lethal challenge [2] [3].
  • Mechanistic Study Protocol (Zanamivir-Cholesterol): To understand how the conjugate works, mechanistic studies were performed. These showed that the cholesterol moiety alters the drug's behavior, causing it to target and incorporate into the host cell membrane. This allows the conjugate to enter host cells and inhibit not only neuraminidase function but also the assembly of new virus particles, a mechanism distinct from standard Zanamivir [2].
  • Clinical PK Protocol (Standard Zanamivir): The short half-life and need for twice-daily dosing were confirmed in a large population pharmacokinetic analysis. This analysis pooled data from eight clinical studies involving both healthy adults and hospitalized influenza patients. The model concluded that b.i.d. dosing is necessary to maintain drug exposure above the effective inhibitory concentration for the entire treatment period [4].

Research Context and Visual Workflow

The development of the this compound is an example of a broader drug design strategy. The following diagram illustrates the logical workflow and core hypothesis behind this pre-clinical research.

Start PK Limitation of Zanamivir: Short Half-Life, Frequent Dosing Strategy Drug Design Strategy: Cholesterol Conjugation Start->Strategy Hypothesis Core Hypothesis: Conjugation improves PK profile and efficacy Strategy->Hypothesis Experiment1 In Vivo Experiment: Single-dose efficacy in mouse model Hypothesis->Experiment1 Experiment2 Mechanistic Study: Cellular localization and action Hypothesis->Experiment2 Finding1 Finding: Single-dose protects against lethal virus challenge Experiment1->Finding1 Finding2 Finding: Targets cell membrane, inhibits virion assembly Experiment2->Finding2 Conclusion Conclusion: Cholesterol conjugation is a promising strategy for long-acting antivirals Finding1->Conclusion Finding2->Conclusion

It is important to interpret the conjugate's data within the research pipeline. The findings are promising but come from an initial animal study. The transition from a pre-clinical proof-of-concept to a clinically approved drug requires extensive further testing, including human clinical trials to confirm safety, efficacy, and pharmacokinetics.

Interpretation and Research Outlook

For you as a researcher, the key takeaways are:

  • Proposed Mechanism for Long-Acting Effect: The cholesterol conjugate is designed to anchor the drug to the host cell membrane, creating a reservoir that provides sustained drug exposure from a single dose [2].
  • High Barrier to Resistance: The conjugate's unique dual mechanism—inhibiting neuraminidase and virion assembly—along with its efficacy against a common oseltamivir-resistant strain, suggests it could have a high genetic barrier to resistance [2].
  • Broader Applicability: This study highlights cholesterol conjugation as a potential platform technology to improve the pharmacokinetics of other small-molecule therapeutics [2] [3].

References

efficacy of Zanamivir-Cholesterol Conjugate against H275Y mutant virus

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison & Experimental Data

The table below summarizes the key experimental findings for the Zanamivir-Cholesterol Conjugate compared to Zanamivir and Oseltamivir. The data primarily comes from a mouse model study, showing the conjugate's significant advantages [1] [2] [3].

Antiviral Agent Model System Virus Strain(s) Tested Key Efficacy Findings Pharmacokinetic Advantage
This compound (ZNV-C) Mouse lethal challenge model Wild-type H1N1; H1N1 with OSV-resistant H275Y substitution 100% survival in mice after a single dose against both wild-type and H275Y mutant viruses [1] Markedly improved plasma half-life compared to Zanamivir [1]
Zanamivir (ZNV) Mouse lethal challenge model Wild-type H1N1; H1N1 with OSV-resistant H275Y substitution Requires twice-daily administration (standard dosing) [1] Poor pharmacokinetic profile, short plasma half-life [1]
Oseltamivir (OSV) In vitro and clinical observation H1N1 with H275Y substitution Ineffective against H275Y mutant virus due to highly reduced inhibition [4] [5] Not applicable (resistant phenotype)

Detailed Experimental Protocols

g1_workflow Virus Preparation\n(H1N1, H275Y mutant) Virus Preparation (H1N1, H275Y mutant) In Vitro Assays In Vitro Assays Virus Preparation\n(H1N1, H275Y mutant)->In Vitro Assays Animal Model Challenge Animal Model Challenge In Vitro Assays->Animal Model Challenge Pharmacokinetic Analysis Pharmacokinetic Analysis Animal Model Challenge->Pharmacokinetic Analysis Efficacy Assessment\n(100% survival) Efficacy Assessment (100% survival) Pharmacokinetic Analysis->Efficacy Assessment\n(100% survival)

Here is a detailed breakdown of the methodologies for the core experiments:

In Vitro Neuraminidase Inhibition Assay

This assay measured the compound's ability to inhibit the neuraminidase enzyme's function.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ZNV-C against the neuraminidase of both wild-type and H275Y mutant viruses [1].
  • Methodology: A standard fluorescent-based neuraminidase inhibition assay was used. The enzyme activity is measured by its cleavage of a synthetic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MuNANA), which releases a fluorescent product. The concentration of the inhibitor (ZNV-C) that reduces this activity by 50% is reported as the IC₅₀ [5].
  • Outcome: The study confirmed that the ZNV-C conjugate effectively inhibited the neuraminidase enzyme of the oseltamivir-resistant H275Y mutant.
Animal Lethal Challenge Model

This is a gold-standard in vivo experiment to evaluate the therapeutic efficacy of an antiviral agent.

  • Objective: To assess the protective efficacy of a single dose of ZNV-C in a live organism against a lethal infection [1].
  • Methodology:
    • Animals: Mice.
    • Virus Challenge: Mice were infected with a lethal dose of either wild-type H1N1 influenza virus or a mutant H1N1 virus bearing the oseltamivir-resistant H275Y substitution.
    • Dosing Regimen: A single dose of the ZNV-C conjugate was administered to the mice. This was compared against the standard twice-daily dosing required for regular zanamivir.
    • Endpoint Monitoring: Animal survival and body weight were monitored over time.
  • Outcome: A single dose of ZNV-C provided 100% protection from the lethal challenge, for both the wild-type and the H275Y mutant virus [1].
Pharmacokinetic (PK) Profiling

This experiment evaluated how the drug is absorbed, distributed, metabolized, and excreted in the body.

  • Objective: To compare the plasma half-life of ZNV-C with unmodified zanamivir [1].
  • Methodology: After administering a dose to mice, blood samples were collected at multiple time points. The concentration of the drug in the plasma was quantified using analytical techniques (e.g., LC-MS). The data was used to calculate key PK parameters, most notably the plasma half-life.
  • Outcome: The cholesterol conjugate showed a markedly improved plasma half-life compared to unmodified zanamivir, explaining its long-acting properties and efficacy from a single dose [1].

Mechanism of Action & Advantage over Resistance

The superior performance of this compound stems from a unique mechanism that differs from standard neuraminidase inhibitors.

  • Standard Neuraminidase Inhibitors (e.g., Zanamivir, Oseltamivir): These drugs work by binding directly to the active site of the neuraminidase enzyme on the virus surface, preventing it from releasing new viral particles from infected cells [4] [6]. The H275Y mutation changes the shape of this active site in N1 neuraminidase, preventing oseltamivir from binding effectively, thus causing resistance [4] [7].
  • This compound: Mechanistic studies revealed that this conjugate does not rely solely on the standard pathway. The cholesterol moiety allows the compound to incorporate into the host cell's membrane. Once in the membrane, it enters the cell and inhibits viral replication by targeting the NA function and the assembly of new progeny virions from within the cell [1]. This intracellular action makes it effective even when the virus has mutations that confer resistance to drugs acting extracellularly.

Critical Considerations for Researchers

  • Research Stage: It is crucial to note that the data presented here is from a pre-clinical study (2019-2021). The this compound is not an approved drug, and its safety and efficacy in humans have not been established [1].
  • Resistance to Zanamivir: While rare, resistance to zanamivir can occur, typically in immunocompromised patients with prolonged viral replication. Known resistance-associated substitutions include E119G/D, I223R, and R152K [8]. The long-acting nature of ZNV-C would need careful monitoring for potential resistance development in clinical settings.
  • Alternative for Resistant Infections: For treating severe influenza caused by oseltamivir-resistant viruses in a clinical setting today, intravenous zanamivir is the recommended option, as it delivers high drug concentrations directly to the bloodstream, bypassing inhalation issues in critically ill patients [8] [9].

References

comparative toxicity of Zanamivir-Cholesterol Conjugate vs other NAIs

Author: Smolecule Technical Support Team. Date: February 2026

Performance and Safety Data of Influenza Neuraminidase Inhibitors

Drug Name Reported Efficacy Findings Reported Safety & Toxicity Findings

| Zanamivir-Cholesterol Conjugate | • Markedly improved antiviral efficacy and plasma half-life vs. Zanamivir [1] • Single-dose administration protected mice from lethal wild-type and oseltamivir-resistant virus challenges [1] | • No specific toxicity data was reported in the available study, which concluded cholesterol conjugation may be a effective strategy for improving pharmacokinetics [1] | | Zanamivir | • Reduced time to symptom alleviation in adults by ~14 hours (0.60 days) [2] | • Lower toxicity profile compared to oseltamivir, attributed to its lower bioavailability [2] | | Oseltamivir | • Reduced time to symptom alleviation in adults by ~17 hours [2] | • Increased risk of nausea, vomiting, psychiatric effects, and renal events in adults; increased vomiting in children [2] | | Peramivir | • Some analyses rank it highly for reducing symptom duration [3] | • Incidence of Adverse Events (AEs) and Serious Adverse Events (SAEs) similar to oseltamivir [4] |

Experimental Data on this compound

The primary study identified involved in-vivo experiments in a mouse model [1]. Here are the key methodological details and findings:

  • Experimental Model: Mice were subjected to a lethal challenge with influenza viruses, including wild-type H1N1 and a strain with the oseltamivir-resistant H275Y mutation [1].
  • Intervention: A single-dose administration of the this compound was compared against Zanamivir [1].
  • Key Efficacy Outcomes:
    • The conjugate showed a markedly improved plasma half-life compared to standard Zanamivir [1].
    • A single dose of the conjugate provided potent protection against the lethal challenge, demonstrating sustained efficacy [1].
  • Mechanism of Action: The conjugate targets the cell membrane and enters host cells, thereby inhibiting the neuraminidase function and the assembly of new virus particles [1].

Comparative Evaluation of NAIs

Network meta-analyses have been conducted to rank the relative performance of different NAIs. The following diagram visualizes the typical workflow and findings of such an analysis.

Start Define Study Objective (e.g., compare NAI efficacy) Search Systematic Literature Search (PubMed, Cochrane, etc.) Start->Search Select Select Studies (Randomized Controlled Trials) Search->Select Extract Extract Data (Time to symptom alleviation) Select->Extract Analyze Network Meta-Analysis (Statistical pooling) Extract->Analyze Rank Rank Treatments (Using SUCRA values) Analyze->Rank Finding1 Peramivir, Zanamivir, and Oseltamivir were top-ranking Rank->Finding1 Finding2 Peramivir might be the best choice for symptom relief Rank->Finding2

References

Zanamivir-Cholesterol Conjugate broad-spectrum antiviral activity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Zanamivir-Cholesterol Conjugate vs. Other Antivirals

The following table summarizes the key experimental findings for the this compound in comparison with Zanamivir (ZNV) and Oseltamivir (OSV).

Antiviral Agent Targeted Virus(es) Key Experimental Findings Administration & Pharmacokinetics

| This compound | Influenza A (H1N1), including Oseltamivir-resistant H275Y strain [1] [2] | - Single-dose administration protected 100% of mice from lethal challenge [1].

  • Showed markedly improved plasma half-life over ZNV [1].
  • Inhibits NA function and assembly of progeny virions [1]. | Conjugation with cholesterol significantly improves pharmacokinetics, enabling sustained effect [1]. | | Zanamivir (ZNV) | Influenza A and B [1] | - Efficacy challenged by poor pharmacokinetics [1].
  • Requires twice-daily intranasal administration [1]. | Poor pharmacokinetic profile, requires frequent dosing [1]. | | Oseltamivir (OSV) | Influenza A and B [1] | - Efficacy challenged by viral resistance (e.g., H275Y substitution) [1]. | Oral administration; resistance is a significant limitation [1]. |

Key Experimental Protocols for Antiviral Assessment

The evaluation of the this compound's efficacy involved several standard virological methods. Below are the protocols for the key assays used in this research.

Assay Name Protocol Summary Application in This Research
Plaque Assay [3] Virus is serially diluted and used to inoculate a monolayer of susceptible cells. After incubation, the cell layer is covered with a nutrient medium agar. Viral plaques are counted to calculate the titer in Plaque-Forming Units per mL (PFU/mL). Used to determine the infectious titer of the virus and precisely quantify the antiviral ability of the conjugate by calculating the reduction in PFU [3].
TCID50 Assay [3] Serial dilutions of a virus sample are added to host cells. After incubation, the dilution that kills 50% of the host cells or causes a cytopathic effect in 50% of the cells is calculated. Employed to quantify the infectious titer of the influenza virus and determine the effective dose of the antiviral compound [3].
Mouse Protection Study (In vivo) Mice are lethally challenged with a specified virus (e.g., wild-type or OSV-resistant H1N1). The test compound is administered, and survival rates are monitored over time. A single dose of the this compound was shown to protect 100% of mice from a lethal challenge, demonstrating its potent in vivo efficacy [1].
Mechanistic Studies Techniques like transmission electron microscopy (TEM) can visualize the effect on viral assembly. Biochemical assays assess neuraminidase inhibition. Studies showed the conjugate targets the cell membrane and enters host cells, inhibiting both NA function and the assembly of new virus particles [1].

Mechanism of Action and Cholesterol Conjugation Strategy

The this compound enhances drug performance through a unique mechanism. The following diagram illustrates its pathway and advantage compared to standard Zanamivir.

G ZNV Zanamivir (ZNV) Release Blocks release of new viral particles ZNV->Release  Acts extracellularly Conjugate ZNV-Cholesterol Conjugate CellMembrane Host Cell Membrane Conjugate->CellMembrane  Targets and enters cells Inhibition Inhibits NA function and virion assembly CellMembrane->Inhibition  Sustained intracellular action

This mechanism of membrane targeting and sustained intracellular activity is a recognized strategy for improving antivirals. Research on paramyxovirus fusion inhibitors shows that conjugating cholesterol to a peptide enhances its potency by targeting it to the plasma membrane where fusion occurs, and can improve its biodistribution [4].

Assessment Scope and Research Context

It is important to note that the "broad-spectrum" activity demonstrated by the this compound is currently confined to different strains of influenza virus, including those resistant to Oseltamivir [1]. The search results do not provide experimental data on its efficacy against viruses from other families.

For researchers, several modern approaches can be used to systematically assess broad-spectrum potential:

  • Phenomic Profiling: A method combining Cell Painting (morphological profiling) with antibody-based detection of viral infection. This can capture the virus-induced phenotypic signature in host cells and identify compounds that reverse this signature, providing an unbiased way to discover antivirals with novel mechanisms of action [5].
  • Standardized Antiviral Assays: Implementing a panel of the assays listed above (Plaque, TCID50, etc.) against a diverse range of virus families to generate comparable quantitative data [3].

References

cost-effectiveness analysis of Zanamivir-Cholesterol Conjugate therapy

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Mechanism of Action and Comparative Profile

The table below summarizes the core mechanisms and key characteristics of Zanamivir-Cholesterol Conjugate alongside other influenza antivirals.

Drug Name Mechanism of Action Key Advantages / Characteristics Administration Route

| This compound [1] [2] | Long-acting neuraminidase (NA) inhibitor; also inhibits assembly of progeny virions [1]. | - Single-dose efficacy in mouse models [1].

  • Effective against oseltamivir-resistant strains (e.g., H275Y) [1].
  • Improved pharmacokinetics and plasma half-life over Zanamivir [1]. | (In research, likely systemic injection based on experimental design [3]) | | Zanamivir (Standard) [4] | Neuraminidase inhibitor (prevents viral release). | - Effective against some oseltamivir-resistant strains [4]. | Inhaled [4] | | Oseltamivir [4] | Neuraminidase inhibitor. | - Oral administration [4].
  • Demonstrated cost-effectiveness, especially in high-risk populations [5]. | Oral [4] | | Baloxavir Marboxil [4] | Cap-snatching inhibitor (blocks viral replication). | - Single oral dose regimen [4].
  • Shown to be cost-effective vs. standard of care [5].
  • Resistance can emerge [4]. | Oral [4] | | Peramivir [4] | Neuraminidase inhibitor. | - Intravenous administration; long half-life [4]. | Intravenous [4] | | Laninamivir [4] | Neuraminidase inhibitor. | - Single-dose inhalation [4].
  • Slow dissociation from neuraminidase [4]. | Inhaled [4] |

Experimental Efficacy Data for this compound

The promising profile of the conjugate is based on preclinical studies. The table below summarizes key experimental findings.

Experimental Model Findings Dosing Regimen (Conjugate vs. Standard)

| Mouse Lethal Challenge Model (Wild-type & Oseltamivir-resistant H1N1) [1] | - 100% survival in mice treated with a single dose of the conjugate [1].

  • Markedly improved antiviral efficacy and plasma half-life compared to standard Zanamivir [1]. | Single-dose conjugate vs. twice-daily standard Zanamivir for 5 days [1]. |

Proposed Mechanism of Action Workflow

The this compound has a unique proposed mechanism that extends beyond traditional neuraminidase inhibitors, which you can visualize in the following workflow.

start Zanamivir-Cholesterol Conjugate step1 Targets host cell membrane and enters the cell start->step1 step2 Inhibits neuraminidase (NA) function inside the cell step1->step2 step3 Disrupts assembly of new progeny virions step2->step3 outcome Potent efficacy against wild-type and drug-resistant viruses step3->outcome

Gaps in Cost-Effectiveness Evidence

A significant gap exists in the economic analysis of this compound, while data is more established for other antivirals.

  • For this compound: No published cost-effectiveness analyses were found. As a recently developed candidate in the research phase, formal economic evaluations comparing it to other antivirals are not yet available [1] [2].
  • For Other Antivirals: Economic evaluations suggest that oseltamivir and baloxavir are cost-effective for influenza treatment, particularly in high-risk populations [5]. One older study indicated that standard zanamivir had a lower cost per symptom-free day than oseltamivir [6]. A 2001 analysis found zanamivir's cost per QALY in high-risk patients compared favorably with other common drugs [7].

References

Zanamivir-Cholesterol Conjugate clinical trial outcomes vs standard care

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of Zanamivir-Cholesterol Conjugate

The following table summarizes the key findings from published preclinical studies for the this compound [1] [2] [3].

Feature Zanamivir (Standard Care) This compound (Preclinical Data)
Mechanism of Action Neuraminidase inhibitor (sialic acid analog) [4]. Long-acting neuraminidase inhibitor; also inhibits viral assembly [1] [3].
Administration Route Inhalation, Intravenous [4]. Information not specified in search results.
Pharmacokinetics Poor pharmacokinetic profile [1] [2]. Markedly improved plasma half-life compared to Zanamivir [1] [2] [3].
Dosing Frequency Twice-daily (intranasal) [1] [2]. Effective with single-dose administration in mouse models [1] [3].
Efficacy (Model) Standard of care for influenza [4]. Protected mice from lethal challenge with wild-type and oseltamivir-resistant (H275Y) H1N1 viruses [1] [3].
Key Advantage Established drug against Influenza A & B [4]. Potential for sustained effect and efficacy against drug-resistant strains [1].

Detailed Experimental Protocols from Preclinical Studies

The key findings in the table above are supported by the following experimental methodologies:

  • Antiviral Efficacy In Vivo [1] [3]: Researchers used a mouse lethal challenge model. Mice were infected with a lethal dose of either wild-type or oseltamivir-resistant (H275Y) H1N1 influenza virus. The intervention group received a single dose of the this compound, while control groups received Zanamivir or a placebo. The primary outcome was survival protection.
  • Mechanistic Studies [1] [3]: To understand the improved efficacy, mechanistic studies showed that the conjugate targets the host cell membrane and enters the cells. This intracellular action allows it to not only inhibit neuraminidase function but also disrupt the assembly of progeny virions, which is a broader mechanism than standard neuraminidase inhibitors.
  • Pharmacokinetic Profiling [1]: The improved half-life was determined through standard plasma pharmacokinetic studies in animal models, comparing the plasma concentration over time of the conjugate against unmodified Zanamivir after administration.

Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of action for the this compound based on preclinical mechanistic studies [1] [3].

G Conjugate This compound Step1 1. Targets and enters host cell Conjugate->Step1 Step2 2. Localizes to cell membrane Step1->Step2 Step3 3a. Inhibits viral NA function Step2->Step3 Step4 3b. Disrupts assembly of new virions Step2->Step4 Outcome Inhibition of viral release and spread Step3->Outcome Step4->Outcome

References

cross-reactivity studies of Zanamivir-Cholesterol Conjugate with viral neuraminidases

Author: Smolecule Technical Support Team. Date: February 2026

Confirmed Efficacy Profile of Zanamivir-Cholesterol Conjugate

Viral Strain / Neuraminidase Type Efficacy / Inhibition Key Experimental Findings
Wild-type H1N1 Potent efficacy [1] [2] [3] Single-dose administration protected mice from a lethal challenge [1] [2] [3].
Oseltamivir-Resistant H1N1 (H275Y substitution) Potent efficacy [1] [2] [3] Single-dose administration protected mice from a lethal challenge [1] [2] [3].

Comparative Mechanism of Action

The this compound represents a significant departure from traditional Neuraminidase Inhibitors (NAIs) in its mechanism, which contributes to its efficacy against resistant strains.

Feature Traditional NAIs (e.g., Zanamivir, Oseltamivir) This compound
Primary Target Active site of the viral neuraminidase enzyme [4] [5] Cell membrane and viral assembly process [1] [2]
Key Mechanism Competes with sialic acid to inhibit viral release from the host cell [4] Enters host cells and inhibits NA function as well as the assembly of progeny virions [1] [2] [3].
Pharmacokinetics Short plasma half-life; Zanamivir requires twice-daily inhalation [1] [4] Markedly improved plasma half-life; long-acting [1] [2]

The following diagram illustrates the unique mechanistic workflow of the conjugate compared to standard NAIs.

Experimental Protocols from Cited Studies

Here are the key methodologies used in the primary research on the this compound.

1. In Vivo Efficacy Study (Lethal Challenge Model)

  • Objective: To evaluate the protective efficacy of a single dose of the conjugate against lethal influenza virus infection in mice [1] [2].
  • Procedure:
    • Mice were infected with a lethal dose of either wild-type or oseltamivir-resistant (H275Y) H1N1 influenza virus.
      • A single dose of the this compound was administered.
    • Survival and body weight of the mice were monitored over time.
  • Outcome Measure: Survival rate of the treated mice compared to untreated controls [1] [2].

2. Mechanistic Study (Cellular Targeting and Virion Assembly)

  • Objective: To investigate the mechanism of action of the conjugate beyond traditional NA inhibition [1] [2] [3].
  • Procedure:
    • The interaction of the conjugate with host cell membranes was studied.
    • Its internalization into host cells was confirmed.
    • The effect of the intracellular conjugate on the process of viral particle assembly was analyzed.
  • Outcome Measure: Demonstration of inhibited assembly and production of progeny virions [1] [2] [3].

References

×

XLogP3

5.3

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

7

Exact Mass

1188.76211464 Da

Monoisotopic Mass

1188.76211464 Da

Heavy Atom Count

84

Dates

Last modified: 08-10-2024

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